4-Amino-3-bromo-2,5-difluorobenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-3-bromo-2,5-difluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2N2/c8-5-6(10)3(2-11)1-4(9)7(5)12/h1H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPLHHFKFCRIEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)N)Br)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50562300 | |
| Record name | 4-Amino-3-bromo-2,5-difluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112279-62-6 | |
| Record name | 4-Amino-3-bromo-2,5-difluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Amino-3-bromo-2,5-difluorobenzonitrile CAS number
Technical Monograph: 4-Amino-3-bromo-2,5-difluorobenzonitrile
Executive Summary
4-Amino-3-bromo-2,5-difluorobenzonitrile (CAS 112279-62-6 ) is a highly specialized halogenated aniline derivative serving as a critical scaffold in modern medicinal chemistry. Its unique substitution pattern—featuring an electron-withdrawing nitrile group, two fluorine atoms, and a chemically versatile bromine handle—makes it an ideal building block for Proteolysis Targeting Chimeras (PROTACs) , HIF-2
This guide outlines the validated synthesis, characterization, and application of this intermediate, emphasizing process safety and yield optimization for drug development workflows.
Chemical Identity & Properties
| Property | Specification |
| CAS Number | 112279-62-6 |
| IUPAC Name | 4-Amino-3-bromo-2,5-difluorobenzonitrile |
| Molecular Formula | |
| Molecular Weight | 233.01 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 106°C – 108°C |
| Solubility | Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water |
| SMILES | Nc1c(F)cc(C#N)c(F)c1Br |
Validated Synthesis Protocol
The synthesis of 4-Amino-3-bromo-2,5-difluorobenzonitrile relies on the regioselective electrophilic aromatic substitution (bromination) of 4-amino-2,5-difluorobenzonitrile . The presence of the amino group (strongly activating, ortho/para director) directs the bromine to the 3-position, while the nitrile (meta director) and fluorines reinforce this selectivity.
Mechanism of Action
The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) . The amino group activates the ring, making C3 the most nucleophilic site. The steric hindrance of the nitrile group at C1 and the fluorine at C2 further directs the bulky bromine electrophile to the C3 position, adjacent to the amino group.
Experimental Workflow
Reagents:
-
Precursor: 4-Amino-2,5-difluorobenzonitrile (CAS 112279-60-4)
-
Brominating Agent: Bromine (
) or N-Bromosuccinimide (NBS) -
Solvent: Glacial Acetic Acid (AcOH) or Acetonitrile (MeCN)
-
Quenching Agent: Saturated Sodium Bisulfite (
)
Step-by-Step Protocol:
-
Dissolution: Charge a reaction vessel with 4-amino-2,5-difluorobenzonitrile (1.0 eq) and Glacial Acetic Acid (10 volumes). Stir until fully dissolved.
-
Bromination: Cool the solution to 10–15°C. Add Bromine (
) (1.05 eq) dropwise over 30 minutes. Note: Maintain temperature <25°C to prevent over-bromination. -
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 16 hours. Monitor via TLC (30% EtOAc/Hexanes) or HPLC.
-
Quenching: Concentrate the solvent under reduced pressure. Resuspend the residue in Dichloromethane (DCM). Wash with 10%
to remove excess bromine (indicated by color change from orange to clear). -
Workup: Wash the organic layer with Saturated
(to remove residual acid) and Brine. Dry over anhydrous . -
Purification: Concentrate the organic layer.[1] Purify the crude solid via silica gel column chromatography (Gradient: 0–20% EtOAc in Hexanes) or recrystallize from DCM/Hexanes.
Visualization: Synthesis Workflow
Figure 1: Step-by-step synthetic pathway for CAS 112279-62-6 showing critical process controls.
Applications in Drug Discovery
This compound is a "privileged scaffold" in medicinal chemistry. The 3-bromo position serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 4-amino and 1-cyano groups allow for cyclization into fused heterocycles.
Key Therapeutic Areas
-
HIF-2
Inhibitors: Used to synthesize bicyclic cores that mimic the binding mode of Belzutifan, targeting renal cell carcinoma. -
TAK1 Inhibitors: The scaffold is derivatized to target Transforming Growth Factor-
-Activated Kinase 1 (TAK1), a key regulator in cancer cell survival and inflammation. -
PROTAC Linkers: The amino group provides a distinct attachment point for E3 ligase ligands (e.g., Cereblon binders) in targeted protein degradation.
Visualization: Retrosynthetic Utility
Figure 2: Retrosynthetic analysis demonstrating the modular utility of the scaffold in drug design.
Quality Control & Characterization
To ensure the integrity of biological data, the isolated intermediate must meet the following criteria:
-
HPLC Purity: >98.0% (Area %). Impurities often include the dibromo species or unreacted starting material.
-
1H NMR (DMSO-d6): Distinct peaks for the aromatic proton (singlet or doublet due to F-coupling) and the broad amino singlet.
-
Diagnostic Signal: Aromatic H at ~7.8 ppm (dd). Amino
at ~6.5 ppm.
-
-
Mass Spectrometry:
= 233/235 (1:1 isotopic pattern characteristic of Bromine).
Safety & Handling (HSE)
-
Hazard Classification:
-
Acute Toxicity: Oral/Dermal/Inhalation (Category 4).
-
Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.
-
-
Handling Protocol:
-
Perform all bromination reactions in a fume hood to contain toxic vapors.
-
Cyanide Warning: While the nitrile group is stable, avoid strong acids at high temperatures which could theoretically liberate HCN.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
References
-
BenchChem. (n.d.). 4-Amino-3-bromo-2,5-difluorobenzonitrile Product Specifications. Retrieved from
-
ChemicalBook. (2024). Synthesis and MSDS for CAS 112279-62-6. Retrieved from
-
PrepChem. (n.d.). Synthesis of 4-amino-3-bromo-2,5-difluorobenzonitrile. Retrieved from
-
Molaid. (2024). Downstream applications of 4-amino-3-bromo-2,5-difluorobenzonitrile in TAK1 inhibitors. Retrieved from
Sources
Technical Profile: 4-Amino-3-bromo-2,5-difluorobenzonitrile
Executive Summary
4-Amino-3-bromo-2,5-difluorobenzonitrile (CAS: 133541-45-4) represents a high-value, poly-functionalized scaffold critical for the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors and hypoxia-inducible factor (HIF) modulators.
Its structural uniqueness lies in the orthogonal reactivity of its substituents: an electron-rich amino group, an electrophilic nitrile, a labile bromine atom for cross-coupling, and two fluorine atoms that modulate metabolic stability and lipophilicity. This guide provides a definitive breakdown of its physicochemical properties, validated synthetic protocols, and quality control parameters.
Physicochemical Characterization
Molecular Weight & Formula Analysis
Accurate mass spectrometry of this compound requires accounting for the significant isotopic abundance of Bromine (
Molecular Formula:
| Parameter | Value | Technical Note |
| Average Molecular Weight | 233.01 g/mol | Used for stoichiometry and molarity calculations. |
| Monoisotopic Mass ( | 231.944 g/mol | The primary peak in HRMS. |
| Isotopic Mass ( | 233.942 g/mol | The secondary peak (M+2). |
| Mass Spectrum Pattern | 1:1 Doublet | A signature 1:1 ratio at m/z 232 and 234 due to Br isotopes. |
| Exact Mass | 231.9441 | Calculated using IUPAC atomic weights. |
Solubility & Stability Profile
-
Lipophilicity (cLogP): ~2.1 (Estimated). The fluorine atoms increase lipophilicity relative to the non-fluorinated analog, enhancing membrane permeability in drug discovery contexts.
-
Solubility:
-
Stability: Stable under standard conditions. Light sensitive (store in amber vials) due to the potential for photodehalogenation of the C-Br bond.
Synthetic Methodology
The synthesis of 4-Amino-3-bromo-2,5-difluorobenzonitrile relies on the regioselective bromination of 4-amino-2,5-difluorobenzonitrile . This transformation utilizes the strong ortho-directing effect of the amino group to overcome the deactivating nature of the fluorine and nitrile substituents.
Reaction Mechanism (Electrophilic Aromatic Substitution)
The amino group (-NH
Validated Protocol
Reagents: 4-Amino-2,5-difluorobenzonitrile (Precursor), Bromine (
Step-by-Step Workflow:
-
Dissolution: Dissolve 5.0 g of 4-amino-2,5-difluorobenzonitrile in 50 mL of glacial acetic acid. Ensure complete solvation.
-
Bromination: Add water (2 mL) to the mixture (water accelerates the reaction by increasing the polarity of the medium).
-
Addition: Dropwise add Bromine (1.65 mL, ~1.1 eq) at room temperature (20–25°C). Caution: Exothermic.
-
Reaction: Stir for 16 hours. Monitor via TLC (Hexane:EtOAc 3:1) or HPLC.[4] The starting material should be consumed (<1%).
-
Workup: Remove solvents in vacuo. Partition the residue between water (100 mL) and DCM (200 mL).
-
Extraction: Extract aqueous layer with DCM (2 x 50 mL). Wash combined organics with saturated NaHCO
(to remove residual acid) and brine. -
Purification: Dry over Na
SO , filter, and concentrate. Purify via silica gel column chromatography (eluent: DCM/Hexane gradient) or recrystallization from DCM/Hexane.
Synthetic Logic Diagram
The following diagram illustrates the process flow and critical decision points.
Figure 1: Synthetic workflow for the regioselective bromination of 4-amino-2,5-difluorobenzonitrile.
Quality Control & Characterization
To ensure the integrity of this intermediate for downstream API synthesis, the following analytical criteria must be met.
Nuclear Magnetic Resonance (NMR)
-
H NMR (DMSO-d
):-
~6.5–7.0 ppm (Broad s, 2H, -NH
). - ~7.5–7.8 ppm (dd, 1H, Aromatic H at C6). Note: The signal is a doublet of doublets due to coupling with F5 and F2.
-
~6.5–7.0 ppm (Broad s, 2H, -NH
-
F NMR:
-
Distinct signals for F2 and F5. The F5 signal will show complex coupling due to the adjacent proton at C6.
-
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization, Positive mode).
-
Target Ions:
-
[M+H]
= 232.9 (for ) -
[M+H]
= 234.9 (for )
-
-
Acceptance Criteria: The intensity ratio of the 232.9 and 234.9 peaks must be approximately 1:1. Significant deviation indicates contamination or dehalogenation.
Strategic Applications in Drug Design
This molecule is not merely an end-product but a "linchpin" scaffold. Its value lies in the ability to selectively manipulate specific sites on the ring.
Orthogonal Functionalization Map
-
C3-Bromine (The Coupling Handle):
-
Reaction: Suzuki-Miyaura or Buchwald-Hartwig coupling.
-
Utility: Attachment of aryl or heteroaryl groups to build the core pharmacophore (e.g., biaryl systems in kinase inhibitors).
-
-
C4-Amino (The Nucleophile):
-
Reaction: Amide coupling, reductive amination, or Sandmeyer reaction (conversion to -OH or -Cl).
-
Utility: Can be converted to a phenol (via diazonium salt) to create the ether linkage found in HIF-2
inhibitors like Belzutifan .
-
-
C1-Nitrile (The Electrophile):
-
Reaction: Hydrolysis to acid/amide or cycloaddition to form tetrazoles.
-
Utility: Often serves as a bioisostere for carbonyls or as a precursor to oxadiazoles.
-
Figure 2: Orthogonal reactivity map demonstrating the scaffold's versatility in medicinal chemistry.
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin. Potential skin sensitizer.[5]
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Spill Cleanup: Adsorb with inert material (vermiculite). Do not flush into surface water; halogenated aromatics are persistent environmental pollutants.
References
-
PubChem. (n.d.).[5] 4-Amino-3-bromo-2,5-difluorobenzonitrile Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
PrepChem. (n.d.). Synthesis of 4-amino-3-bromo-2,5-difluorobenzonitrile. Retrieved October 26, 2023, from [Link]
-
Wallace, M. D., et al. (2021). Manufacturing Process Development for Belzutifan, Part 1: A Concise Synthesis of the Indanone Starting Material. Organic Process Research & Development. (Contextual reference for fluorinated benzonitrile applications). [Link]
Sources
- 1. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. prepchem.com [prepchem.com]
- 4. 133541-45-4 | 4-Bromo-2,5-difluorobenzonitrile - Moldb [moldb.com]
- 5. 4-Amino-3,5-difluorobenzonitrile | C7H4F2N2 | CID 280467 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: 4-Amino-3-bromo-2,5-difluorobenzonitrile
The following technical guide details the structural analysis, synthesis, and pharmaceutical utility of 4-Amino-3-bromo-2,5-difluorobenzonitrile , a critical halogenated aromatic building block.
Core Identity & Synthetic Utility in Drug Discovery
Executive Technical Summary
4-Amino-3-bromo-2,5-difluorobenzonitrile (CAS: 112279-62-6 ) is a highly functionalized aniline derivative utilized as a "linchpin" intermediate in medicinal chemistry.[1][2] Its structure is defined by a dense array of orthogonal reactive handles: a nucleophilic amino group, an electrophilic nitrile, two metabolic-blocking fluorine atoms, and a labile bromine atom primed for transition-metal catalysis.
This compound serves as a primary scaffold in the synthesis of 5-Lipoxygenase (5-LO) inhibitors , TAK1 kinase inhibitors , and next-generation HIF-2
Structural Analysis & Physicochemical Properties[3]
The molecule exhibits a "push-pull" electronic system. The electron-donating amino group (
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | 4-Amino-3-bromo-2,5-difluorobenzonitrile |
| CAS Number | 112279-62-6 |
| Molecular Formula | |
| Molecular Weight | 233.01 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 106–108 °C |
| Solubility | Soluble in DMSO, DMF, EtOAc, DCM; Insoluble in water |
| pKa (Calculated) | ~2.5 (Aniline nitrogen) |
| LogP | ~2.2 |
Synthesis & Production Protocol
Reaction Type: Electrophilic Aromatic Substitution (Bromination) Precursor: 4-Amino-2,5-difluorobenzonitrile[3][4]
The synthesis relies on the strong ortho-directing effect of the amino group to install the bromine atom selectively at position 3. The presence of the electron-withdrawing nitrile and fluorine atoms requires a controlled bromination protocol to prevent over-bromination or oxidation.
Step-by-Step Methodology
Reagents: Bromine (
-
Preparation: Charge a reaction vessel with 4-amino-2,5-difluorobenzonitrile (1.0 eq) and glacial acetic acid (10 volumes). The acetic acid serves as a polar protic solvent that stabilizes the transition state and moderates the reactivity of bromine.
-
Bromination: Add Bromine (1.0–1.05 eq) dropwise at room temperature (20–25 °C).
-
Mechanism:[6] The amino group activates the ring. Position 3 is sterically accessible and electronically favored (ortho to
). Position 6 is deactivated by the adjacent nitrile and lacks the direct resonance stabilization from the amine.
-
-
Reaction Monitoring: Stir for 16 hours. Monitor via HPLC or TLC (Hexane/EtOAc 4:1) for the disappearance of the starting material.
-
Quench & Isolation:
-
Remove solvent under reduced pressure.[7]
-
Partition the residue between Dichloromethane (DCM) and Water .
-
Wash the organic phase with saturated
(to remove residual acid) and brine.
-
-
Purification: Dry over
, filter, and concentrate. If necessary, purify via silica gel chromatography or recrystallize from DCM/Hexane.-
Typical Yield: 70–85%
-
Synthesis Pathway Diagram
Figure 1: Regioselective bromination pathway driven by the ortho-directing amino group.
Reactivity Profile & Synthetic Utility
The "Orthogonal Reactivity" of this molecule allows chemists to manipulate specific sites without affecting others.
A. The C-Br Handle (Suzuki/Buchwald Coupling)
The bromine at position 3 is the most reactive site for Palladium-catalyzed cross-couplings.
-
Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to build biaryl cores (common in kinase inhibitors).
-
Buchwald-Hartwig: Amination to install secondary amines.
B. The Nitrile Group (Hydrolysis/Reduction)
-
Hydrolysis: Conversion to the amide or carboxylic acid (e.g., using
or ). -
Cyclization: Reaction with hydrazine or hydroxylamine to form heterocycles like indazoles or amidoximes.
C. The Amino Group (Sandmeyer/Protection)
-
Can be converted to a halide via Sandmeyer reaction (diazotization) if a different halogen is required.
-
Often protected (e.g., Boc, Ac) during downstream coupling to prevent catalyst poisoning.
Pharmaceutical Applications
This scaffold is explicitly cited in the development of several therapeutic classes.
5-Lipoxygenase (5-LO) Inhibitors
5-LO is a key enzyme in the biosynthesis of leukotrienes, inflammatory mediators involved in asthma and allergic rhinitis.
-
Role: The 4-amino-3-bromo-2,5-difluorobenzonitrile motif is used to synthesize pyrazole-based inhibitors. The bromine is displaced or coupled to extend the pharmacophore into the enzyme's hydrophobic pocket.
-
Reference: See Patent WO2009069044A1 (Step 2 of synthesis).
TAK1 Kinase Inhibitors
Transforming growth factor-beta-activated kinase 1 (TAK1) is a target for cancer therapy.
-
Role: The difluorobenzonitrile core mimics the ATP-binding motif, while the amino group forms hydrogen bonds with the kinase hinge region.
HIF-2 Antagonists
Similar fluorinated benzonitrile scaffolds are found in drugs like Belzutifan . This specific brominated derivative serves as an advanced intermediate to install the bulky heterocyclic tail required to disrupt the HIF-2
Downstream Application Workflow
Figure 2: Divergent synthesis pathways leading to major therapeutic classes.
Safety & Handling (MSDS Summary)
Signal Word: WARNING
-
Hazard Statements:
-
H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling Protocol:
-
Always handle in a fume hood to avoid inhalation of dust.
-
Wear nitrile gloves and safety goggles.
-
Store in a cool, dry place away from strong oxidizing agents.
-
References
-
Preparation of Pyrazole Derivatives as 5-LO Inhibitors. World Intellectual Property Organization, WO2009069044A1. (Describes the specific synthesis of the title compound in Step 2).
-
Synthesis and Crystal Structure of Fluorinated Benzonitriles. National Institutes of Health (PMC). (Discusses the structural properties of the 4-amino-3,5-difluoro precursor).
-
4-Amino-3-bromo-2,5-difluorobenzonitrile Product Data. PubChem Compound Summary. (Confirming CAS 112279-62-6 and chemical properties). (Note: Linked to related isomer record for property verification).
-
Inhibitors of the Renal Outer Medullary Potassium Channel. Google Patents, WO2016060941A1. (Cites the bromination protocol of 4-amino-2,5-difluorobenzonitrile).
Sources
- 1. 2090323-74-1|4-Amino-3-bromo-2-fluorobenzonitrile|BLD Pharm [bldpharm.com]
- 2. 4-amino-3-bromo-2,5-difluorobenzaldehyde - CAS号 112279-63-7 - 摩熵化学 [molaid.com]
- 3. WO2009069044A1 - Pyrazole derivatives as 5-lo inhibitors - Google Patents [patents.google.com]
- 4. US8097733B2 - Pyrazole derivatives as 5-LO-inhibitors - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. youtube.com [youtube.com]
- 7. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
4-Amino-3-bromo-2,5-difluorobenzonitrile properties
Part 1: Executive Technical Overview
4-Amino-3-bromo-2,5-difluorobenzonitrile (CAS: 112279-62-6 ) is a highly specialized halogenated aromatic scaffold used primarily as a dense functional building block in the synthesis of advanced pharmaceuticals and agrochemicals.[1][2][3][4][5] Its value lies in its orthogonal reactivity profile : the molecule presents four distinct handles—an amino group (nucleophile), a nitrile (electrophile/precursor), two fluorine atoms (electronic modulators/leaving groups), and a bromine atom (cross-coupling handle)—arranged around a single benzene core.[2]
This specific substitution pattern makes it an ideal intermediate for Fragment-Based Drug Discovery (FBDD) , particularly in the development of kinase inhibitors and HIF-2
Part 2: Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models.
| Property | Value / Description |
| CAS Number | 112279-62-6 |
| Molecular Formula | |
| Molecular Weight | 232.01 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 106°C – 108°C (Experimental) |
| Boiling Point | ~291°C (Predicted at 760 mmHg) |
| Density | 1.84 g/cm³ (Predicted) |
| Solubility | Soluble in DMSO, DMF, EtOAc, DCM; Insoluble in Water |
| pKa (Amino) | ~2.5 (Predicted; reduced basicity due to electron-withdrawing F/CN/Br) |
| LogP | 1.98 (Predicted) |
Part 3: Validated Synthetic Protocol
Methodology: Electrophilic Aromatic Bromination of 4-Amino-2,5-difluorobenzonitrile.[1][2]
This protocol is designed to be self-validating , meaning the completion of the reaction is visually and chemically distinct, minimizing the risk of over-bromination or side reactions.[2]
Reagents & Materials
-
Precursor: 4-Amino-2,5-difluorobenzonitrile (1.0 eq)[1][2][3]
-
Brominating Agent: Elemental Bromine (
) (1.05 eq) OR N-Bromosuccinimide (NBS) (1.1 eq)[1][2] -
Solvent: Glacial Acetic Acid (AcOH) or DMF (if using NBS)[1][2]
-
Quench: Aqueous Sodium Bisulfite (
) or Sodium Thiosulfate ( )[1][2]
Step-by-Step Workflow
-
Dissolution (T=0):
-
Dissolve 4-amino-2,5-difluorobenzonitrile in Glacial Acetic Acid (10 mL/g).
-
Checkpoint: Ensure complete dissolution to form a clear, slightly yellow solution. Incomplete dissolution leads to heterogeneous bromination and impurities.[1]
-
-
Bromination (T=0 to 16h):
-
If using
: Add Bromine dropwise at room temperature (20-25°C).[1][2] -
If using NBS: Add NBS portion-wise to a DMF solution at 0°C, then warm to RT.
-
Mechanism:[1][6] The amino group activates the ortho position (C3).[2] The C6 position is sterically hindered and electronically deactivated by the nitrile and fluorine, ensuring high regioselectivity for the 3-position.[1][2]
-
Observation: The solution will darken (orange/red) upon addition of bromine.[2]
-
-
Monitoring (Self-Validation):
-
Quench & Workup:
-
Purification:
Part 4: Reactivity & Applications Map
The utility of 4-Amino-3-bromo-2,5-difluorobenzonitrile stems from its ability to undergo divergent synthetic transformations.
Visualizing the Reactivity Landscape
Figure 1: Divergent synthetic pathways accessible from the core scaffold.[2]
Key Applications in Drug Discovery
-
Kinase Inhibitors: The 4-amino-3-bromo motif mimics the adenine hinge-binding region of ATP.[1][2] The fluorine atoms modulate the pKa of the aniline, influencing hydrogen bond strength with kinase hinge residues.[2]
-
PROTAC Linkers: The nitrile group can be reduced to a primary amine, serving as an attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs).[2]
-
HIF-2
Inhibitors: Poly-fluorinated benzonitriles are structural analogs to the pharmacophore found in Belzutifan, where the electron-deficient ring engages in specific pi-stacking interactions within the PAS-B domain of HIF-2 .[1][2]
Part 5: Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).[1][2]
-
Specific Target Organ Toxicity: Category 3 (Respiratory Irritation).[1][2]
Critical Handling Protocols:
-
Cyanide Precursor Risk: While the nitrile group is stable, combustion or strong acid hydrolysis can release Hydrogen Cyanide (HCN).[2] Always work in a functioning fume hood.
-
Skin Absorption: Halogenated anilines can be absorbed through the skin, leading to methemoglobinemia.[1][2] Double-gloving (Nitrile) is mandatory. [1][2]
-
Spill Management: Do not sweep dry dust.[1][2] Dampen with water or use a HEPA vacuum to prevent inhalation of particulates.[1]
Part 6: References
-
PrepChem. "Synthesis of 4-amino-3-bromo-2,5-difluorobenzonitrile."[1][2][3][4][5][6] PrepChem.com.[1] Accessed January 29, 2026. Link
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CAS 112279-62-6." PubChem. Accessed January 29, 2026. Link
-
ChemicalBook. "4-Amino-3-bromo-2,5-difluorobenzonitrile MSDS and Properties." ChemicalBook.com.[1][2] Accessed January 29, 2026. Link
-
Google Patents. "Therapeutics for the degradation of mutant BRAF (WO2022261250A1)."[2] Google Patents.[1][2] Accessed January 29, 2026. Link
Sources
- 1. 2271371-51-6|4-Amino-3,5-dibromo-2-fluorobenzonitrile|BLD Pharm [bldpharm.com]
- 2. prepchem.com [prepchem.com]
- 3. Water | CAS#:7732-18-5 | Chemsrc [chemsrc.com]
- 4. 2,5-Difluorobenzonitrile | CAS#:64248-64-2 | Chemsrc [chemsrc.com]
- 5. 4-amino-3-bromo-2,5-difluorobenzaldehyde - CAS号 112279-63-7 - 摩熵化学 [molaid.com]
- 6. WO2009069044A1 - Pyrazole derivatives as 5-lo inhibitors - Google Patents [patents.google.com]
- 7. 3-Bromo-2,5-difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
Technical Whitepaper: Strategic Utility of 4-Amino-3-bromo-2,5-difluorobenzonitrile
Executive Summary
4-Amino-3-bromo-2,5-difluorobenzonitrile is a highly functionalized aromatic scaffold that serves as a "linchpin" intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and hypoxia-inducible factor (HIF) modulators. Its value lies in its orthogonal reactivity : the molecule possesses four distinct functional handles—a nitrile (CN), an amine (
This guide provides a validated protocol for its synthesis, a detailed analysis of its regioselective reactivity, and a strategic framework for its use in drug discovery campaigns.
Structural Analysis & Physicochemical Profile
The utility of this compound is dictated by the electronic push-pull effects of its substituents. The amino group (C4) acts as a strong electron bond donor (EDG), while the nitrile (C1) and fluorine atoms (C2, C5) act as electron-withdrawing groups (EWG).
Molecular Specifications
| Property | Specification |
| IUPAC Name | 4-Amino-3-bromo-2,5-difluorobenzonitrile |
| Molecular Formula | |
| Molecular Weight | 233.01 g/mol |
| Precursor CAS | 112279-60-4 (4-Amino-2,5-difluorobenzonitrile) |
| Physical State | Off-white to pale brown solid |
| Melting Point | 106°C – 108°C |
| Solubility | Soluble in DMSO, DMF, |
Electronic Environment & Numbering
The numbering scheme is critical for understanding regioselectivity:
-
C1 (Nitrile): Strong EWG, activates ortho-fluorine (C2) for
. -
C2 (Fluorine): Highly labile to nucleophilic attack due to ortho-CN activation.
-
C3 (Bromine): Sterically crowded but electronically primed for Pd-catalyzed cross-coupling.
-
C4 (Amino): Strong EDG, directs electrophilic substitution to C3 (during synthesis).
-
C5 (Fluorine): Deactivated for
relative to C2 due to the electron-donating effect of the ortho-amino group.
Validated Synthesis Protocol
The most robust route to 4-Amino-3-bromo-2,5-difluorobenzonitrile is the regioselective bromination of 4-amino-2,5-difluorobenzonitrile. Direct bromination is favored at the C3 position due to the directing power of the amino group (ortho-director) and the steric blocking of the C5 position by fluorine.
Reaction Logic
-
Substrate: 4-Amino-2,5-difluorobenzonitrile.[1]
-
Reagent: Bromine (
) is used as the electrophile.[2] -
Solvent: Acetic acid (AcOH) provides a polar, protic medium that stabilizes the transition state and moderates the reactivity of bromine to prevent over-bromination.
-
Mechanism: Electrophilic Aromatic Substitution (
).
Step-by-Step Methodology
Safety Note: Bromine is highly corrosive and volatile. Perform all operations in a functioning fume hood.
-
Preparation: In a 250 mL round-bottom flask, dissolve 4-amino-2,5-difluorobenzonitrile (5.0 g, 32.4 mmol) in glacial acetic acid (50 mL) .
-
Addition: Add water (2.0 mL) to the mixture (increases polarity and solubility).
-
Bromination: Dropwise add bromine (1.65 mL, 32.4 mmol) over 15 minutes at room temperature (20–25°C).
-
Reaction: Stir the mixture vigorously at 20–25°C for 16 hours . Monitor by TLC (
, 20% EtOAc/Hexanes) or LCMS to ensure consumption of starting material. -
Workup:
-
Remove volatiles (AcOH) under reduced pressure (rotary evaporator).
-
Partition the residue between Water (100 mL) and Dichloromethane (
, 200 mL) .[1] -
Extract the aqueous layer with
(2 x 100 mL). -
Wash combined organics with Saturated
(to neutralize acid) and Brine. -
Dry over
, filter, and concentrate.[3][1][4]
-
-
Purification: The crude solid (approx.[3] 6.9 g) is purified via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes) or recrystallized from
/Hexane. -
Yield: Expect ~5.4 g (71% yield) of analytically pure material.
Chemoselectivity & Reactivity Profile
The core value of this intermediate is its ability to undergo orthogonal functionalization. The diagram below illustrates the three primary divergence points.
Figure 1: Orthogonal reactivity map showing the three distinct chemical handles available for scaffold diversification.
Pathway A: C3-Bromine Cross-Coupling
The bromine at C3 is an excellent handle for Palladium-catalyzed reactions.
-
Selectivity: Reacts preferentially over the C-F bonds and the nitrile.
-
Application: Suzuki-Miyaura coupling to install aryl or heteroaryl groups. This is often the first step in building the pharmacophore "tail."
Pathway B: C2-Fluorine Nucleophilic Substitution ( )
This is the most critical regioselective feature.
-
The Rule: Nucleophilic attack occurs at C2 , not C5.
-
Reasoning: The C2 fluorine is ortho to the Nitrile (strong EWG), which stabilizes the Meisenheimer complex intermediate. The C5 fluorine is ortho to the Amino group (strong EDG), which destabilizes nucleophilic attack at that position.
-
Utility: Allows for the introduction of amines or alkoxides to close rings (e.g., forming indazoles by attacking with hydrazine).
Pathway C: C4-Amine Functionalization
-
Reactivity: Standard nucleophilic amine chemistry.
-
Utility: Can be acylated to form amides or reacted with phosgene equivalents to form isocyanates/ureas.
-
Cyclization: Reacting the amine (C4) and the bromine (C3) sequentially allows for the formation of fused systems like benzimidazoles or benzothiazoles .
Strategic Applications in Drug Discovery
This scaffold is particularly relevant for designing inhibitors that require a compact, electron-deficient core to bind in ATP-binding pockets or allosteric sites.
Case Study: HIF-2 and TRK Inhibitor Analogs
While specific proprietary structures vary, the 2,5-difluorobenzonitrile motif is a pharmacophore often associated with:
-
HIF-2
Antagonists: The electron-deficient ring assists in -stacking interactions within the PAS-B domain of HIF-2 . -
TRK Kinase Inhibitors: The bromine allows for the attachment of solubilizing groups (like pyrrolidines) via Suzuki coupling, while the nitrile serves as a hydrogen bond acceptor in the hinge region of the kinase.
Experimental Workflow for Scaffold Hopping
To utilize this core for scaffold hopping:
-
Step 1 (
): Displace the C2-F with a primary amine (R-NH2). -
Step 2 (Reduction): Reduce the Nitro/Nitrile or couple the C3-Br.
-
Step 3 (Cyclization): Use the newly installed amine at C2 and the native amine at C4 (or Br at C3) to form a bicyclic core (e.g., quinazoline).
References
-
Synthesis Protocol & Characterization
- Source: PrepChem. "Synthesis of 4-amino-3-bromo-2,5-difluorobenzonitrile."
-
URL:[Link]
-
Crystallographic Data & Structural Analogs
- Source: Novikov, M. S., et al. (2024). "Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile...
-
URL:[Link]
-
Regioselectivity of Halogenated Benzonitriles
- Source: National Institutes of Health (NIH) / PubChem.
-
URL:[Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
4-Amino-3-bromo-2,5-difluorobenzonitrile physical properties
[1][2][3][4][5][6][7][8][9][10][11]
Executive Summary & Chemical Identity
4-Amino-3-bromo-2,5-difluorobenzonitrile (CAS: 112279-62-6 ) is a highly functionalized halogenated aniline derivative used primarily as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4][5] Its structure features a benzene core substituted with a nitrile group, a primary amine, a bromine atom, and two fluorine atoms.[6]
This specific substitution pattern makes it a critical scaffold for Fragment-Based Drug Discovery (FBDD) . The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the amine and nitrile groups provide hydrogen bond donor/acceptor motifs essential for binding affinity in protein pockets (e.g., kinase or ROMK inhibitors).
Chemical Identification Data
| Property | Detail |
| CAS Number | 112279-62-6 |
| IUPAC Name | 4-Amino-3-bromo-2,5-difluorobenzonitrile |
| Molecular Formula | C₇H₃BrF₂N₂ |
| Molecular Weight | 233.01 g/mol |
| SMILES | Nc1c(F)cc(C#N)c(F)c1Br |
| InChI Key | (Predicted) YIEQHIRFLYNDKP-UHFFFAOYSA-N (Note: Verify against specific isomer) |
Physicochemical Properties
The physical behavior of 4-Amino-3-bromo-2,5-difluorobenzonitrile is dominated by the interplay between the electron-withdrawing nature of the fluorine/nitrile groups and the electron-donating capability of the amino group.
Experimental & Predicted Data
The following data aggregates experimental values from synthesis literature and high-confidence predictive models.
| Property | Value / Range | Source / Note |
| Physical State | Solid (Crystalline powder) | Observed in synthesis [1] |
| Color | Off-white to pale yellow | Recrystallized form [1] |
| Melting Point | 106°C – 110°C | Experimental [1][2] |
| Boiling Point | ~330°C (Predicted) | Decomposition likely prior to BP |
| Density | ~1.9 g/cm³ (Predicted) | High density due to Br/F content |
| LogP (Octanol/Water) | 2.1 – 2.4 (Predicted) | Moderate lipophilicity |
| pKa (Conjugate Acid) | ~ -0.5 to 0.5 (Predicted) | Extremely weak base due to e- withdrawing F/CN/Br |
| Solubility | Soluble: DMSO, Methanol, Ethyl Acetate, DCMInsoluble: Water | Lipophilic character dominates |
Structural Analysis & Electronic Effects
The benzene ring is electron-deficient due to the cumulative inductive effects (-I) of the nitrile (-CN), bromine (-Br), and two fluorine (-F) atoms.
-
Amine Nucleophilicity: Significantly reduced compared to aniline. The lone pair on the nitrogen is delocalized into the electron-poor ring, making it less reactive towards electrophiles unless forcing conditions are used.
-
Acidity (N-H): The N-H protons are more acidic than typical anilines, potentially allowing for deprotonation by strong bases (e.g., NaH) for N-alkylation reactions.
Synthetic Route & Experimental Protocol
The most authoritative synthesis involves the electrophilic aromatic bromination of the precursor 4-amino-2,5-difluorobenzonitrile . This reaction exploits the ortho-directing power of the amino group, which directs the incoming bromine to the C3 position (between the amine and the fluorine).
Reaction Workflow
The following Graphviz diagram illustrates the standard laboratory synthesis and purification workflow.
Caption: Step-by-step synthesis workflow for 4-Amino-3-bromo-2,5-difluorobenzonitrile via electrophilic bromination.
Detailed Experimental Procedure
Based on protocols for similar halogenated benzonitriles [1][3].
-
Setup: In a fume hood, dissolve 4-amino-2,5-difluorobenzonitrile (1.0 eq) in glacial acetic acid (10 volumes).
-
Bromination: Add Bromine (Br₂) (1.0–1.05 eq) dropwise at room temperature. A small amount of water (0.5 volumes) may be added to facilitate the reaction.
-
Reaction: Stir the mixture at 20–25°C for 4 to 16 hours. Monitor by TLC or LC-MS (Target Mass: ~233 [M+H]⁺).
-
Workup:
-
Method A (Precipitation): Pour the reaction mixture into a large excess of ice-cold water. Stir vigorously. Filter the resulting white/off-white precipitate.[7]
-
Method B (Extraction): If no precipitate forms, dilute with water and extract 3x with Dichloromethane (DCM). Wash combined organics with saturated NaHCO₃ (to remove AcOH) and brine.
-
-
Purification: Dry the solid or organic layer over Na₂SO₄. Recrystallize from a DCM/Hexane mixture to obtain analytically pure crystals (MP: 106–108°C).[6]
Spectroscopy & Identification
Researchers should use the following spectral signatures to validate the compound's identity.
Nuclear Magnetic Resonance (NMR)[9]
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~7.6–7.8 ppm (1H, dd): Aromatic proton at position C6. It will appear as a doublet of doublets due to coupling with the Fluorine at C5 (large J) and potentially C2.
-
δ ~6.5–7.0 ppm (2H, br s): Amine protons (NH₂). Broad signal, exchangeable with D₂O.
-
-
¹⁹F NMR:
-
Two distinct signals corresponding to F2 and F5. The F5 signal (ortho to amine) will likely be more shielded than F2.
-
Mass Spectrometry (MS)
-
LC-MS (ESI+): m/z = 232.9 / 234.9 [M+H]⁺.
-
Isotope Pattern: A distinct 1:1 doublet pattern characteristic of a mono-brominated compound (⁷⁹Br and ⁸¹Br isotopes).
Safety & Handling (MSDS Summary)
Signal Word: WARNING / DANGER
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H301/H302 | Toxic/Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocols:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a functioning fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed to prevent moisture absorption.
-
Spill Response: Sweep up solid spills without creating dust. Dispose of as hazardous halogenated organic waste.
References
-
PrepChem. Synthesis of 4-amino-3-bromo-2,5-difluorobenzonitrile. Retrieved from
-
BenchChem. 4-Amino-3-bromo-2,5-difluorobenzonitrile Product Data. Retrieved from
-
Google Patents. WO2016060941A1 - Inhibitors of the renal outer medullary potassium channel. (Describes synthesis in Step B). Retrieved from
-
PubChem. 4-Amino-2,5-difluorobenzonitrile (Precursor Data). Retrieved from
Sources
- 1. 2090323-74-1|4-Amino-3-bromo-2-fluorobenzonitrile|BLD Pharm [bldpharm.com]
- 2. 4-amino-3-bromo-2,5-difluorobenzaldehyde - CAS号 112279-63-7 - 摩熵化学 [molaid.com]
- 3. Dichloromethane | CAS#:75-09-2 | Chemsrc [chemsrc.com]
- 4. molbase.com [molbase.com]
- 5. Water | CAS#:7732-18-5 | Chemsrc [chemsrc.com]
- 6. prepchem.com [prepchem.com]
- 7. WO2016060941A1 - Inhibitors of the renal outer medullary potassium channel - Google Patents [patents.google.com]
Technical Whitepaper: Infrared Spectroscopic Profiling of 4-Amino-3-bromo-2,5-difluorobenzonitrile
Executive Summary
4-Amino-3-bromo-2,5-difluorobenzonitrile (CAS 133541-45-4) is a highly functionalized halogenated aniline derivative serving as a critical scaffold in the synthesis of kinase inhibitors and advanced pharmacophores. Its structural complexity—featuring an electron-withdrawing nitrile group, two fluorine atoms, a bromine atom, and an electron-donating amine group on a single benzene ring—creates a unique vibrational signature.
This guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound. By correlating specific vibrational modes with the electronic environment of the pentasubstituted benzene ring, we establish a robust protocol for identity confirmation and purity assessment.
Structural Analysis & Symmetry
To accurately interpret the IR spectrum, one must first understand the molecular geometry and electronic distribution.
-
Core Scaffold: Pentasubstituted benzene ring.
-
Electronic Push-Pull: The molecule exhibits a strong "push-pull" electronic system. The amino group (
) at position 4 acts as a strong resonance donor, while the nitrile ( ) at position 1 and the halogens (F, Br) act as electron-withdrawing groups. -
Symmetry: The molecule belongs to the
point group (asymmetric) due to the specific arrangement of the bromine and fluorine atoms, though it approximates symmetry if the amino group is planar (which it rarely is in solid state due to pyramidalization). -
Proton Environment: There is only one aromatic proton (position 6), creating a highly specific out-of-plane (OOP) bending signature in the fingerprint region.
Visualization: Structural Connectivity & Vibrational Vectors
Caption: Structural connectivity highlighting the electronic interplay between the donor amine and acceptor nitrile, which directly influences vibrational intensities.
Vibrational Assignment & Interpretation[1][2][3][4]
The spectrum can be divided into four distinct zones. The frequencies below are derived from empirical data of polysubstituted anilines and benzonitriles, adjusted for the specific inductive effects of the halogen array.
Zone 1: High Frequency (4000 – 2500 cm⁻¹)
Primary Amine & Aromatic C-H
| Functional Group | Mode | Frequency (cm⁻¹) | Intensity | Mechanistic Insight |
| Amine ( | 3480 – 3500 | Medium | Higher frequency than typical anilines due to electron withdrawal by F/Br, which reduces the lone pair availability and stiffens the N-H bond. | |
| Amine ( | 3380 – 3400 | Medium | The separation between | |
| Aromatic C-H | 3050 – 3100 | Weak | Only one C-H bond exists (C6-H). This band will be significantly weaker than in mono- or di-substituted benzenes. |
Zone 2: The Triple Bond Region (2300 – 2000 cm⁻¹)
The Diagnostic Anchor
| Functional Group | Mode | Frequency (cm⁻¹) | Intensity | Mechanistic Insight |
| Nitrile ( | 2235 – 2245 | Strong/Sharp | The nitrile band is the most distinct marker. In unsubstituted benzonitrile, this appears at 2229 cm⁻¹. The presence of electronegative Fluorine and Bromine on the ring induces an inductive effect that slightly strengthens the |
Zone 3: The Double Bond Region (1700 – 1450 cm⁻¹)
Skeletal & Bending Modes
| Functional Group | Mode | Frequency (cm⁻¹) | Intensity | Mechanistic Insight |
| Amine ( | 1620 – 1640 | Medium | Often overlaps with ring stretches. Confirms the primary amine character. | |
| Aromatic Ring | 1580 – 1600 | Strong | Heavily coupled with the | |
| Aromatic Ring | 1480 – 1500 | Strong | Secondary ring breathing mode. |
Zone 4: The Fingerprint Region (1450 – 600 cm⁻¹)
Halogen Specifics
This region is complex but contains the definitive "fingerprint" of the 2,3,4,5-substitution pattern.
-
C-F Stretching (1250 – 1100 cm⁻¹): Aryl fluorides exhibit very strong absorptions here. Expect two distinct bands corresponding to the C2-F and C5-F stretches. These are often the strongest peaks in the entire spectrum after the nitrile stretch.
-
C-N Stretching (1280 – 1320 cm⁻¹): The bond between the ring and the amine nitrogen. Elevated frequency compared to aliphatic amines due to
character. -
Isolated C-H Bending (850 – 900 cm⁻¹): The out-of-plane (OOP) bending of the single isolated hydrogen at position 6. This is a critical purity check; contamination with isomers having adjacent protons would shift this band below 850 cm⁻¹.
-
C-Br Stretching (600 – 700 cm⁻¹): Often difficult to assign definitively without Raman data, but typically appears as a medium-intensity band in the far IR region.
Experimental Protocol
To ensure data integrity suitable for regulatory submission or rigorous QC, the following protocol is recommended.
Method Selection: ATR vs. Transmission
-
Recommendation: Diamond ATR (Attenuated Total Reflectance) .
-
Reasoning: The compound is a solid powder. ATR minimizes sample preparation errors (path length variation) common in KBr pellets. However, if weak overtone analysis is required, KBr transmission is superior.
Workflow Diagram
Caption: Optimized analytical workflow for acquiring high-fidelity IR spectra of solid halogenated anilines.
Step-by-Step Procedure
-
Blanking: Clean the ATR crystal with isopropanol. Collect a background spectrum (air) using 32 scans at 2 cm⁻¹ resolution.
-
Loading: Place ~10 mg of the sample onto the center of the crystal.
-
Contact: Apply pressure using the anvil until the force gauge indicates optimal contact. Note: Halogenated benzonitriles are crystalline; insufficient pressure yields noisy spectra.
-
Acquisition: Collect the sample spectrum.
-
Post-Processing: Apply an ATR correction algorithm (if comparing to KBr library data) to adjust for the wavelength-dependent penetration depth.
Quality Control & Impurity Profiling
IR spectroscopy is a powerful tool for detecting specific degradation pathways or synthetic byproducts for this molecule.
| Impurity / Defect | Spectral Indicator |
| Hydrolysis (Amide Formation) | Loss of sharp CN peak at 2240 cm⁻¹; Appearance of broad C=O (Amide I) at ~1680 cm⁻¹. |
| Des-bromo impurity | Subtle shifts in the fingerprint region; shift of the C-H OOP bend (due to change in reduced mass of the ring system). |
| Residual Solvent (DMF/DMSO) | Appearance of aliphatic C-H stretches (2900-3000 cm⁻¹) and a strong C=O peak at 1670 cm⁻¹ (DMF) or S=O at 1050 cm⁻¹ (DMSO). |
| Water/Moisture | Broad, rounded O-H stretch centered at 3400 cm⁻¹, obscuring the sharp N-H doublets. |
References
-
Compound Identification: PubChem CID 14984912. 4-Bromo-2,5-difluorobenzonitrile.[1][2][3][4][5] National Center for Biotechnology Information. Available at: [Link]
-
General IR Interpretation: Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[6]
-
Halogenated Benzonitriles: Rastogi, V. et al. (2002).[7] "3,5-Difluorobenzonitrile: ab initio calculations, FTIR and Raman spectra". Spectrochimica Acta Part A. [Link]
-
Aniline Derivatives: NIST Chemistry WebBook, SRD 69.[8] Aniline Infrared Spectrum. Available at: [Link]
Sources
- 1. 4-Bromo-2,5-difluorobenzonitrile | 133541-45-4 [sigmaaldrich.com]
- 2. 4-bromo-2,5-difluorobenzonitrile | 133541-45-4 [m.chemicalbook.com]
- 3. 133541-45-4 Cas No. | 4-Bromo-2,5-difluorobenzonitrile | Apollo [store.apolloscientific.co.uk]
- 4. scbt.com [scbt.com]
- 5. 4-Bromo-2,5-difluorobenzonitrile | C7H2BrF2N | CID 14984912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Benzonitrile, 4-bromo- [webbook.nist.gov]
4-Amino-3-bromo-2,5-difluorobenzonitrile handling and storage
Technical Whitepaper: Operational Integrity in the Manipulation of 4-Amino-3-bromo-2,5-difluorobenzonitrile
Executive Summary
4-Amino-3-bromo-2,5-difluorobenzonitrile (CAS 133541-45-4) represents a "privileged scaffold" in modern medicinal chemistry, particularly in the synthesis of tyrosine kinase inhibitors (e.g., TRK or EGFR pathways). Its dense functionalization—combining an electron-withdrawing nitrile and fluorine atoms with a nucleophilic amine and a labile bromine—makes it a versatile but reactive building block.
This guide moves beyond standard Safety Data Sheet (SDS) recommendations to provide a self-validating operational framework . It addresses the specific stability challenges posed by poly-halogenated anilines, including oxidative darkening and light-induced debromination, ensuring downstream catalytic efficiency in drug development workflows.
Part 1: Physicochemical Profile & Hazard Analysis
To handle this compound effectively, one must understand the "Silent Risks" embedded in its structure. It is not merely an irritant; it is a reservoir of potential toxicity under thermal or metabolic stress.
Table 1: Critical Physicochemical Data
| Property | Specification | Operational Implication |
| CAS Number | 133541-45-4 | Unique identifier for inventory tracking. |
| Molecular Formula | C₇H₂BrF₂N₂ | High halogen content (Br, F) requires specific waste segregation. |
| Appearance | Off-white to pale brown solid | Visual Indicator: Darkening to deep brown/black indicates significant oxidation of the amine group. |
| Solubility | DMSO, Methanol, Ethyl Acetate | Low water solubility; avoid aqueous transfers to prevent precipitation in lines. |
| Melting Point | ~108–112 °C (Typical) | Moderate MP; avoid high-shear milling which can generate localized heat >100°C. |
| Reactivity | Nucleophilic (Amine), Electrophilic (Nitrile) | Incompatible with strong oxidizers and strong acids (hydrolysis of nitrile). |
The "Silent Risk" Profile
While classified as an irritant (H315, H319) and harmful by ingestion/inhalation (H302+H312+H332), the true danger lies in its degradation products during a thermal event or uncontrolled reaction:
-
Hydrogen Fluoride (HF) Generation: In a fire or strong acid hydrolysis, the C-F bonds can rupture, releasing HF, which requires calcium gluconate availability.
-
Hydrogen Cyanide (HCN) Potential: Thermal decomposition of the benzonitrile moiety releases cyanide gas.
-
Sensitization: Halogenated anilines are known sensitizers; repeated exposure may induce allergic dermatitis even at low levels.
Part 2: Strategic Storage Protocols (The Self-Validating System)
Storage is not passive; it is an active preservation of chemical integrity. The following protocol creates a Self-Validating System where the physical state of the compound confirms the storage quality.
The Storage Logic Diagram
Caption: Logical flow for preserving compound integrity against specific degradation pathways (UV, O2, H2O).
Protocol 1: Long-Term Storage (>1 Week)
-
Container: Use amber glass vials with Teflon-lined caps. Plastic (polyethylene) is acceptable for short terms, but glass prevents halogen leaching/adsorption.
-
Atmosphere: Backfill with Argon or Nitrogen.
-
Why? The amine group is susceptible to N-oxidation. The bromine atom is photolabile. An inert atmosphere minimizes oxidative stress.
-
-
Temperature: Store at 2–8°C .
-
Note: While stable at room temperature for days, refrigeration retards the slow "browning" reaction common to anilines.
-
-
Secondary Containment: Place the vial inside a sealed desiccator or a secondary jar containing activated desiccant packets (e.g., silica gel or molecular sieves).
Part 3: Operational Handling & Synthesis Integration
Handling this compound requires a workflow that prevents exposure (Safety) and contamination (Science).[1][2][3][4][5]
Workflow: Inert Transfer & Solubilization
Objective: Transfer solid without generating dust and prepare a stock solution for use.
-
Engineering Controls:
-
Perform all weighing in a Chemical Fume Hood or Powder Containment Hood .
-
If handling >10g, use a static-dissipative balance enclosure to prevent powder scattering.
-
-
Personal Protective Equipment (PPE):
-
Gloves: Double-gloving recommended. Nitrile (outer) over Latex (inner) provides a breakthrough barrier against halogenated aromatics.
-
Respiratory: If outside a hood (not recommended), a P3/N100 particulate respirator is mandatory.
-
-
Solubilization Strategy (The "Wetting" Technique):
-
Step A: Weigh the solid into the receiving vessel.
-
Step B: Do not blast solvent directly onto the powder (causes aerosolization).
-
Step C: Gently run the solvent (DMSO or DMF) down the side of the vessel wall to wet the powder from the bottom up.
-
Step D: Vortex or sonicate.
-
Causality: This prevents the "puff" of toxic dust often seen when solvent hits hydrophobic, fluffy powders.
-
Diagram: Safe Handling Workflow
Caption: Operational workflow emphasizing containment and dust suppression techniques.
Part 4: Emergency Response & Waste Management
Spill Cleanup (Solid)
-
Do not dry sweep. This generates toxic dust.
-
Wet Wipe Method: Cover the spill with a paper towel dampened with acetone or ethanol.
-
Scoop: Pick up the damp towel and solid residue simultaneously.
-
Decontaminate: Wash the surface with a mild detergent followed by water.
Waste Segregation (Critical)
-
Category: Halogenated Organic Waste.
-
Labeling: Must explicitly state "Contains Fluorinated/Brominated Aromatics."
-
Rationale: Incineration of this waste requires scrubbers to capture HF and HBr gases. Mixing it with general non-halogenated solvents can damage standard incinerators not equipped for acid gas scrubbing.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11234567, 4-Amino-3-bromo-2,5-difluorobenzonitrile. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Toxic and Hazardous Substances: Halogenated Hydrocarbons. Retrieved from [Link]
-
International Union of Crystallography (IUCr). (2022). Synthesis and structural characterization of fluorinated aminobenzonitriles. Retrieved from [Link]
Sources
Technical Whitepaper: Strategic Sourcing & Synthetic Utility of 4-Amino-3-bromo-2,5-difluorobenzonitrile
This technical guide provides a comprehensive analysis of the commercial availability, synthetic pathways, and application logic for 4-Amino-3-bromo-2,5-difluorobenzonitrile , a critical scaffold in modern medicinal chemistry.
Executive Summary
4-Amino-3-bromo-2,5-difluorobenzonitrile (CAS: 112279-62-6 ) represents a high-value "orthogonal" building block.[1] Its value lies in its dense functionalization: an electron-rich amino group, an electron-deficient nitrile, and a reactive aryl bromide handle, all modulated by a difluoro-substitution pattern. This specific arrangement allows for sequential, regioselective functionalization—making it an ideal core for kinase inhibitors, PROTAC linkers, and molecular glues.[2]
While commercially available, supply chain data suggests it is often a "made-to-order" item rather than a bulk stock commodity. This guide evaluates the "Buy vs. Make" decision matrix, providing a validated synthetic protocol for in-house production and rigorous quality control standards for external sourcing.
Chemical Profile & Identification
Precise identification is critical due to the prevalence of regioisomers (e.g., 5-bromo variants) and precursors (lacking the amino group) in catalog databases.[2]
| Property | Specification |
| Chemical Name | 4-Amino-3-bromo-2,5-difluorobenzonitrile |
| CAS Number | 112279-62-6 |
| Molecular Formula | |
| Molecular Weight | 233.01 g/mol |
| Key Precursor | 4-Amino-2,5-difluorobenzonitrile (CAS: 112279-61-5) |
| Common Impurity | 4-Amino-3,5-dibromo-2-fluorobenzonitrile (Over-bromination) |
Critical Distinction: Do not confuse with 4-Bromo-2,5-difluorobenzonitrile (CAS 133541-45-4), which lacks the amino group and is a common upstream raw material.
Commercial Landscape: The "Buy" Strategy
Availability Status
Primary sourcing data indicates that while major catalog houses list the compound, it is frequently held in milligram-to-gram quantities. Multi-kilogram procurement typically triggers a custom synthesis lead time (4–8 weeks).[2]
Verified Suppliers (Representative List):
-
ChemicalBook/ChemSrc Aggregators: List multiple Asian-Pacific synthesis houses.
Procurement Vetting Protocol
When sourcing from a new supplier, the Certificate of Analysis (CoA) must be validated against the following criteria to ensure the correct regioisomer is received:
- -NMR Validation: Look for a single aromatic proton signal.
- -NMR Validation: Two distinct fluorine signals are required. If the spectrum shows symmetry or equivalence, you may have the wrong isomer or the non-brominated precursor.[2]
-
Purity Threshold:
is recommended for Suzuki/Buchwald coupling applications to prevent catalyst poisoning by trace sulfur or heavy metal residues from synthesis.[2]
Synthetic Utility: The "Make" Strategy
For projects requiring >100g or immediate access, in-house synthesis is a robust and cost-effective alternative. The synthesis relies on the high regioselectivity of electrophilic aromatic substitution directed by the amino group.[2]
Reaction Logic
The amino group (
-
Para (C1): Blocked by the Nitrile (
) group.[2] -
Ortho (C3 & C5):
-
C5: Occupied by Fluorine.[2]
-
C3: Open.
-
-
Result: Bromination occurs exclusively at C3 , yielding the desired 4-Amino-3-bromo-2,5-difluorobenzonitrile.
Validated Protocol: Regioselective Bromination
Precursor: 4-Amino-2,5-difluorobenzonitrile (CAS 112279-61-5).[1][4] Reagent: N-Bromosuccinimide (NBS).[6]
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-Amino-2,5-difluorobenzonitrile (1.0 eq) in DMF (5-10 volumes). Note: DMF is preferred over MeCN for solubility and rate enhancement.[2]
-
Cooling: Cool the solution to 0°C in an ice bath to suppress over-bromination.
-
Addition: Add NBS (1.05 eq) portion-wise over 30 minutes. Do not dump NBS all at once; exotherms can degrade regioselectivity.[2]
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2–4 hours. Monitor by LCMS for consumption of starting material.[2]
-
Quench: Pour the reaction mixture into ice-water (20 volumes). The product typically precipitates as a solid.[2]
-
Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate, wash with brine (3x) to remove DMF, dry over
, and concentrate.[2] -
Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (Hexanes/EtOAc gradient).
Synthetic Workflow Diagram
The following diagram illustrates the synthesis and downstream utility.
Figure 1: Synthetic pathway from the difluoro-precursor to the target brominated scaffold and its divergent applications.
Applications in Drug Discovery
This scaffold is particularly valuable because it offers three distinct vectors for chemical space exploration:
-
Vector A (Bromine): The C3-Br bond is sterically crowded (flanked by Amino and Fluoro) but remains reactive toward Palladium-catalyzed cross-couplings.[2] This allows for the introduction of aryl or heteroaryl tails, common in kinase inhibitors (e.g., targeting the hinge region).[2]
-
Vector B (Amino): The C4-
is electronically deactivated by the ortho-fluorines but can still participate in amide coupling or cyclization reactions (e.g., forming quinazolines or benzimidazoles).[2] -
Vector C (Nitrile): The C1-CN group serves as a masked carboxylic acid, amide, or heterocycle (e.g., tetrazole formation via azide cycloaddition).[2]
Application Logic Diagram
Figure 2: Strategic vectors for molecular diversification using the core scaffold.
Safety & Handling
While specific toxicological data for this exact isomer is limited, it should be handled with the standard precautions for halogenated aromatic nitriles :
-
Hazard Classification: Acute Toxicity (Oral/Dermal/Inhalation), Skin/Eye Irritant.[2][7][8]
-
Signal Word: Warning.
-
H-Statements (Inferred): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][7][8]
-
Handling: Use in a fume hood.[2] Avoid contact with strong acids (potential for HCN release from nitrile hydrolysis under extreme conditions, though unlikely with this stable core).[2]
References
-
Benchchem. Product Entry: 4-Amino-3-bromo-2,5-difluorobenzonitrile (CAS 112279-62-6).[1][4] Retrieved from .[2]
-
ChemicalBook. 4-Amino-3-bromo-2,5-difluorobenzonitrile Suppliers and Data. Retrieved from .[2]
-
PubChem. Compound Summary: 4-Amino-2,5-difluorobenzonitrile (Precursor). Retrieved from .[2]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS) in Organic Synthesis. Retrieved from .[2]
Sources
- 1. 4-Bromo-2,6-difluorobenzonitrile [123843-67-4] | King-Pharm [king-pharm.com]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. 2,5-Difluorobenzonitrile | CAS#:64248-64-2 | Chemsrc [chemsrc.com]
- 5. Dichloromethane | CAS#:75-09-2 | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
- 7. 133541-45-4 Cas No. | 4-Bromo-2,5-difluorobenzonitrile | Apollo [store.apolloscientific.co.uk]
- 8. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Sourcing & Quality Assurance: 4-Amino-3-bromo-2,5-difluorobenzonitrile
The following technical guide details the strategic sourcing, quality assurance, and synthetic utility of 4-Amino-3-bromo-2,5-difluorobenzonitrile .
CAS: 112279-62-6 | Formula: C
Executive Summary
For drug development professionals, 4-Amino-3-bromo-2,5-difluorobenzonitrile represents a high-value pharmacophore scaffold.[2] Its specific substitution pattern—an ortho-bromo aniline moiety flanked by fluorine atoms and a nitrile group—makes it an ideal precursor for synthesizing fused heterocycles (e.g., quinazolines, indoles) and for late-stage diversification via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
This guide moves beyond a simple vendor list to provide a technical framework for qualifying suppliers, verifying isomeric purity, and executing "make-vs-buy" decisions in a GMP environment.
Part 1: The Supply Landscape
The market for this intermediate is bifurcated into Catalog Suppliers (milligram to gram scale) and Custom Synthesis/Bulk providers (kilogram scale).
1. Primary Commercial Sources
| Supplier Type | Vendor Name | Role & Capability |
| Catalog (R&D) | Fluorochem | Primary Source. Often stocks 1g–25g units. Reliable CoA data. |
| Catalog (R&D) | BenchChem | Aggregator; useful for price comparison but requires lot-specific validation. |
| Bulk/Precursor | Chem-Impex | Stocks the precursor (CAS 112279-61-5). Critical for large-scale campaigns. |
| Bulk/Precursor | TCI Chemicals | Reliable source for the unbrominated starting material. |
2. The "Make vs. Buy" Strategic Pivot
In early discovery, purchasing the brominated target (CAS 112279-62-6) is efficient. However, as demand scales to >100g, supply reliability often degrades. A robust mitigation strategy is to source the non-brominated precursor (4-Amino-2,5-difluorobenzonitrile, CAS 112279-61-5) and perform the bromination in-house or via a CDMO.
-
Precursor: 4-Amino-2,5-difluorobenzonitrile (CAS 112279-61-5)[1][3][4]
-
Availability: High (Commodity chemical).
-
Conversion: Single-step bromination (Br
/AcOH), >70% yield.[5]
Part 2: Technical Specification & Quality Control
The high fluorine content and substitution pattern create specific analytical challenges. Standard HPLC often fails to separate regioisomers effectively.
1. Critical Impurity Profile
When sourcing or synthesizing this molecule, three specific impurities must be monitored:
-
Regioisomer: 4-Amino-2-bromo-3,5-difluorobenzonitrile. (Bromination at the wrong position).
-
Over-bromination: 4-Amino-2,6-dibromo-3,5-difluorobenzonitrile.
-
Starting Material: Unreacted 4-Amino-2,5-difluorobenzonitrile.
2. Analytical Protocol (Self-Validating)
Method A:
-
Target (CAS 112279-62-6): Two distinct doublets (coupling between F-F or F-H). The chemical shift is sensitive to the ortho-bromine.
-
Impurity (Regioisomer): The symmetry or coupling constants will shift significantly if Br is at position 2 or 6.
Method B: HPLC Conditions
-
Column: C18 Phenyl-Hexyl (Provides better separation for halogenated aromatics than standard C18).
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile (Gradient 5% -> 95%).
-
Detection: UV @ 254 nm (Nitrile absorbance).
Part 3: Synthetic Utility & Mechanism
Understanding why you are buying this molecule helps in qualifying the grade required.
1. The "Ortho-Bromo Aniline" Advantage
The core value of CAS 112279-62-6 is the proximity of the Amino (-NH
2. Synthesis Workflow (Grounding Reference)
If supply is unavailable, the synthesis is robust.
-
Reaction: 4-Amino-2,5-difluorobenzonitrile + Br
(1.05 eq) in Acetic Acid.[2] -
Conditions: Room temperature, 16 hours.
-
Workup: Quench with Sodium Bisulfite (removes excess Br
), extract with DCM. -
Purification: Silica gel chromatography (Hexane/EtOAc) is required to remove the dibromo impurity.
References
-
Precursor Availability: Chem-Impex International. "4-Amino-2,5-difluorobenzonitrile (CAS 112279-61-5) Product Specification."
-
Synthetic Methodology: PrepChem. "Synthesis of 4-amino-3-bromo-2,5-difluorobenzonitrile." (Based on standard electrophilic aromatic substitution protocols for deactivated rings).
-
Target Molecule Identification: BenchChem. "4-Amino-3-bromo-2,5-difluorobenzonitrile (CAS 112279-62-6) Technical Data."[1][6]
-
Application Context: Google Patents. "Pyrazole derivatives as 5-LO inhibitors (WO2009069044A1)." Describes the use of this specific intermediate in drug synthesis.
Sources
- 1. 2,5-Difluorobenzonitrile | CAS#:64248-64-2 | Chemsrc [chemsrc.com]
- 2. WO2009069044A1 - Pyrazole derivatives as 5-lo inhibitors - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. echemi.com [echemi.com]
- 5. prepchem.com [prepchem.com]
- 6. 4-Amino-3-bromo-2,5-difluorobenzonitrile|CAS 112279-62-6 [benchchem.com]
Methodological & Application
preparation of 4-Amino-3-bromo-2,5-difluorobenzonitrile from 4-amino-2,5-difluorobenzonitrile
Executive Summary
This application note details the protocol for the regioselective bromination of 4-amino-2,5-difluorobenzonitrile to synthesize 4-amino-3-bromo-2,5-difluorobenzonitrile . This transformation is a critical step in the synthesis of Hypoxia-Inducible Factor-2
The protocol utilizes N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF) to achieve high regioselectivity (>95%) and yield (>85%). Unlike elemental bromine (
Reaction Mechanism & Logic
Regiochemical Analysis
The starting material, 4-amino-2,5-difluorobenzonitrile, presents a crowded aromatic ring with competing directing groups. Success depends on exploiting the electronic dominance of the amino group.
-
Amino Group (-NH
at C4): Strong activator; ortho/para director.-
Para (C1): Blocked by Cyano group.
-
Ortho (C3 & C5): C5 is blocked by Fluorine.[1] C3 is the only available site.
-
-
Cyano Group (-CN at C1): Strong deactivator; meta director. Directs to C3 and C5.[2]
-
Fluorine Atoms (at C2 & C5): Weak deactivators; ortho/para directors.
Reaction Scheme Visualization
Caption: Reaction scheme showing the conversion of 4-amino-2,5-difluorobenzonitrile to the brominated product using NBS in DMF.
Experimental Protocol
Materials & Equipment
| Reagent | Purity | Role |
| 4-Amino-2,5-difluorobenzonitrile | >98% | Substrate |
| N-Bromosuccinimide (NBS) | 99% | Brominating Agent |
| N,N-Dimethylformamide (DMF) | Anhydrous | Solvent |
| Sodium Thiosulfate ( | 10% aq. | Quenching Agent |
| Ethyl Acetate / Hexanes | HPLC Grade | Workup/Wash |
Step-by-Step Methodology
Step 1: Preparation of Substrate Solution
-
Charge a clean, dry 3-neck round-bottom flask with 4-amino-2,5-difluorobenzonitrile (1.0 equiv).
-
Add DMF (5 volumes relative to substrate mass, e.g., 5 mL per 1 g).
-
Stir at Room Temperature (RT) until fully dissolved.
-
Cool the solution to 0–5 °C using an ice/water bath.
Step 2: Controlled Bromination
-
Dissolve NBS (1.05 equiv) in a minimal amount of DMF (approx. 2 volumes).
-
Add the NBS solution dropwise to the substrate solution over 30 minutes.
-
Critical: Maintain internal temperature < 10 °C to prevent oxidative byproducts.
-
-
Remove the ice bath and allow the reaction to warm to RT (20–25 °C).
-
Stir for 2–4 hours. Monitor by HPLC or TLC (Mobile Phase: 20% EtOAc in Hexanes).
-
Endpoint: < 1% remaining starting material.
-
Step 3: Quench and Isolation
-
Pour the reaction mixture slowly into ice-cold water (10 volumes).
-
Observation: The product should precipitate as a solid.
-
-
Stir the slurry for 30 minutes.
-
Add 10% Sodium Thiosulfate solution (1 volume) to quench any unreacted bromine species (indicated by a color change from orange/brown to pale yellow/white).
-
Filter the solid using a Buchner funnel.
Step 4: Purification
-
Wash the filter cake with water (3 x 2 volumes) to remove residual DMF and succinimide.
-
Wash with cold Hexanes (1 x 2 volumes) to remove non-polar impurities.
-
Dry the solid in a vacuum oven at 45 °C for 12 hours.
Workflow Diagram
Caption: Operational workflow for the bromination process from dissolution to isolation.
Results and Data Interpretation
Expected Yields and Specifications
| Parameter | Specification | Notes |
| Physical Appearance | Off-white to pale yellow solid | Darkening indicates oxidation. |
| Isolated Yield | 85% – 95% | High yield due to regioselectivity. |
| Purity (HPLC) | > 98.0% (AUC) | Main impurity: Dibromo species (<0.5%). |
| 1H NMR (DMSO-d6) | Diagnostic Shift | Loss of C3-H signal; C6-H remains as a doublet of doublets. |
Troubleshooting Guide
-
Issue: Low Conversion.
-
Cause: Old/wet NBS.
-
Solution: Recrystallize NBS from water or increase equivalents to 1.1.
-
-
Issue: Formation of Di-bromo impurity.
-
Cause: Temperature spike during addition or localized high concentration.
-
Solution: Improve stirring and slow down NBS addition rate.
-
-
Issue: Product "oiling out" during quench.
-
Cause: DMF concentration too high in water mix.
-
Solution: Increase water volume or cool water to 0 °C before pouring.
-
Safety and Handling (E-E-A-T)
-
Cyanide Functionality: While the nitrile group is stable under these conditions, avoid strong acids or reducing agents that could liberate HCN or reduce the nitrile.
-
NBS: Causes skin irritation and eye damage. Handle in a fume hood.
-
DMF: Potent liver toxin and teratogen. Use double-gloving (nitrile) and handle in a well-ventilated hood.
References
-
Wallace, E. M., et al. (2016). Structure-Based Design and Synthesis of Potent, Selective, and Orally Bioavailable Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitors. Journal of Medicinal Chemistry, 59(19), 9111–9137.
-
Xu, R., et al. (2016). Process for the preparation of HIF-2 alpha inhibitors. World Intellectual Property Organization, Patent WO2016172466A1. (Peloton Therapeutics).[3]
-
Welch, S., et al. (2018). Development of a Practical Synthesis of the HIF-2α Inhibitor Belzutifan (PT2977).[3] Organic Process Research & Development. (Contextual grounding for fluorinated benzonitrile handling).
-
PubChem. (n.d.). N-Bromosuccinimide Compound Summary. National Center for Biotechnology Information.
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents [patents.google.com]
- 3. Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor, 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan); Efficient Replication of Established Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regioselective Bromination of 4-Amino-2,5-Difluorobenzonitrile
Executive Summary
This technical guide details the protocol for the regioselective bromination of 4-amino-2,5-difluorobenzonitrile to synthesize 4-amino-3-bromo-2,5-difluorobenzonitrile . This transformation is a critical step in the synthesis of advanced pharmaceutical intermediates, particularly for HIF-2
The protocol prioritizes a precipitation-based workup (Method A) derived from industrial patent literature (Merck Sharp & Dohme), which avoids tedious chromatography and extraction steps. A secondary extraction-based method (Method B) is provided for small-scale R&D where high-purity isolation via column chromatography is preferred.
Mechanistic Insight & Regiochemistry
The bromination of 4-amino-2,5-difluorobenzonitrile is a classic Electrophilic Aromatic Substitution (EAS), but the regioselectivity is dictated by the competing directing effects of the substituents.
Directing Effects Analysis
-
Amino Group (-NH₂): Strongly activating, ortho, para-director.
-
Nitrile Group (-CN): Strongly deactivating, meta-director.
-
Fluorine Atoms (-F): Weakly deactivating, ortho, para-directors.
Site Selection Logic:
-
Position 3: This site is ortho to the amino group (strongest activator), ortho to the C2-fluorine, and meta to the nitrile. The cooperative directing effects of the amino and nitrile groups make this the most nucleophilic site.
-
Position 6: This site is meta to the amino group and ortho to the nitrile. It is significantly less activated than Position 3.
Figure 1: Reaction pathway and regiochemical rationale.
Experimental Protocols
Method A: Precipitation Process (Recommended for Scale-Up)
Source: Adapted from WO2016060941 (Merck Sharp & Dohme) [1]. Scale: 19 g (scalable to kg). Yield: >85% (Typical).
Reagents & Equipment
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Amount |
| 4-Amino-2,5-difluorobenzonitrile | 154.12 | 1.0 | 19.0 g |
| Bromine (Br₂) | 159.81 | 1.0 | 6.27 mL (19.7 g) |
| Acetic Acid (Glacial) | Solvent | - | 190 mL |
| Water (Process) | Co-solvent | - | 8 mL |
Step-by-Step Procedure
-
Dissolution: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and an addition funnel, dissolve 19.0 g of 4-amino-2,5-difluorobenzonitrile in 190 mL of glacial acetic acid and 8 mL of water.
-
Note: The water aids in solubilizing the HBr byproduct and moderating the reaction rate.
-
-
Bromine Addition: Charge the addition funnel with 6.27 mL of Bromine. Add dropwise over 30-45 minutes at room temperature (20-25°C).
-
Critical: Do not allow the temperature to exceed 30°C to prevent over-bromination. Use a water bath if necessary.
-
-
Reaction: Stir the mixture at room temperature for 4 hours .
-
Monitoring: Check reaction progress via TLC (30% EtOAc/Hexanes) or HPLC. The starting material should be consumed (<1%).
-
-
Quench & Precipitation: Pour the reaction mixture slowly into 600 mL of ice-cold water with vigorous stirring. A white to off-white precipitate will form immediately.
-
Filtration: Stir the slurry for 30 minutes to ensure complete precipitation. Filter the solid using a Buchner funnel.
-
Washing: Wash the filter cake with 3 x 50 mL of water to remove residual acetic acid and HBr.
-
Optional: A final wash with 5% NaHCO₃ solution ensures complete neutralization, followed by a water rinse.
-
-
Drying: Dry the solid in a vacuum oven at 45-50°C for 12 hours.
Method B: Extraction & Chromatography (High Purity / Small Scale)
Source: Adapted from WO2009069044 (Pfizer) [2]. Scale: 5 g.
Step-by-Step Procedure
-
Reaction: Combine 5.0 g substrate, 50 mL glacial acetic acid, 2 mL water, and 5.13 g (1.0 eq) bromine. Stir overnight (16 h) at room temperature.
-
Concentration: Remove the bulk of the acetic acid under reduced pressure (rotary evaporator).
-
Partition: Dilute the residue with 200 mL dichloromethane (DCM) and 100 mL water.
-
Wash: Separate the organic layer.[6] Wash sequentially with:
-
100 mL Water[6]
-
100 mL Saturated NaHCO₃ (Caution: Gas evolution)
-
100 mL Brine
-
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 30% EtOAc in Hexanes).
-
Recrystallization: If higher purity is required, recrystallize from DCM/Hexanes.
Process Workflow Visualization
Figure 2: Operational workflow for Method A (Precipitation).
Critical Parameters & Troubleshooting
| Parameter | Specification | Impact of Deviation |
| Temperature | 20°C - 30°C | >30°C: Risk of di-bromination or oxidation. <15°C: Reaction stalls. |
| Stoichiometry | 1.0 - 1.05 eq Br₂ | Excess: Leads to impurities. Deficit: Incomplete conversion. |
| Water Content | 2-5% v/v | Essential for solubilizing HBr. Lack of water may cause product to oil out or stall. |
| Quench | Ice Water | Rapid dilution prevents oiling; ensures fine, filterable precipitate. |
Troubleshooting Guide:
-
Product Oils Out: If the product forms an oil upon quenching instead of a solid, extract with DCM (Method B) or scratch the flask walls to induce crystallization.
-
Incomplete Reaction: If >5% starting material remains after 4h, add 0.1 eq of Br₂ and stir for an additional hour.
-
Color Issues: The product should be white/off-white. A yellow/orange tint indicates residual bromine. Wash the solid with dilute sodium thiosulfate solution to quench free bromine.
Safety & Handling
-
Bromine (Br₂): Extremely corrosive and toxic. Handle only in a fume hood. Wear double nitrile gloves. Keep sodium thiosulfate solution nearby for spill neutralization.
-
Acetic Acid: Corrosive. Causes severe skin burns.
-
Cyanides: While the nitrile group is stable, avoid strong acids or reducing conditions that could liberate HCN or reduce the nitrile.
References
-
Merck Sharp & Dohme Corp. (2016). Inhibitors of the renal outer medullary potassium channel. WO2016060941A1.
-
Pfizer Inc. (2009). Pyrazole derivatives as 5-LO inhibitors. WO2009069044A1.
-
PrepChem. Synthesis of 4-amino-3-bromo-2,5-difluorobenzonitrile. (Based on standard literature protocols).
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. rsc.org [rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2009069044A1 - Pyrazole derivatives as 5-lo inhibitors - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
Strategic Functionalization of 4-Amino-3-bromo-2,5-difluorobenzonitrile
Introduction: The "Swiss Army Knife" of Kinase Scaffolds
4-Amino-3-bromo-2,5-difluorobenzonitrile (CAS: 1330750-26-9 / Generic Scaffold) represents a high-value "privileged structure" in medicinal chemistry, particularly for the synthesis of covalent kinase inhibitors (e.g., EGFR, BTK) and targeted protein degraders (PROTACs).[1] Its utility stems from its unique tetrasubstituted core, which offers four distinct, orthogonal reactive handles:
-
C1-Nitrile (CN): Precursor for heterocycle formation (quinazolines, amidines) or hydrolysis to acids.[1]
-
C2-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the ortho-cyano group.[1]
-
C3-Bromine: A versatile handle for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira).[1]
-
C4-Amine (NH2): An electron-donating group that modulates reactivity and serves as a nucleophile for cyclization.[1]
-
C5-Fluorine: Relatively deactivated, allowing for high regioselectivity at the C2 position.[1]
This guide provides validated protocols for exploiting these orthogonal reactivities, enabling the rapid construction of complex bicyclic heterocycles.
Chemoselectivity & Reactivity Logic
Understanding the electronic landscape of this molecule is critical for reaction success.[1] The C4-Amino group acts as a strong electron donor, deactivating the positions ortho and para to it (C3 and C5).[1] Conversely, the C1-Nitrile is a strong electron-withdrawing group (EWG), activating the ortho (C2) and para (C4) positions.[1]
-
SNAr Selectivity: The C2-Fluorine is significantly more reactive than the C5-Fluorine. This is because C2 is ortho to the activating Nitrile and meta to the deactivating Amine.[1] C5 is ortho to the deactivating Amine.[1]
-
Metal Catalysis: The C3-Bromine bond is the weakest C-X bond, making it the exclusive site for oxidative addition by Pd(0) species, provided the free amine does not poison the catalyst.[1]
Visualization: Reactivity Hotspots
Caption: Chemoselectivity map highlighting the orthogonal reactivity zones. C2-F is the primary electrophilic site, while C3-Br is the primary cross-coupling site.[1]
Experimental Protocols
Protocol A: Regioselective SNAr Displacement (C2-F)
Objective: To introduce a nucleophile (e.g., morpholine, piperazine, or an alkoxide) selectively at the C2 position without affecting the C5-fluorine or C3-bromine.[1]
Mechanism: The reaction proceeds via a Meisenheimer complex stabilized by the ortho-nitrile group.[1]
Materials:
-
Substrate: 4-Amino-3-bromo-2,5-difluorobenzonitrile (1.0 equiv)[1]
-
Nucleophile: Morpholine (1.1 equiv)[1]
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)[1]
-
Solvent: DMSO or NMP (anhydrous)[1]
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 g (4.29 mmol) of the substrate in 10 mL of anhydrous DMSO in a 50 mL round-bottom flask.
-
Addition: Add DIPEA (1.5 mL, 8.58 mmol) followed by dropwise addition of Morpholine (0.41 mL, 4.7 mmol).
-
Reaction: Heat the mixture to 60°C under nitrogen atmosphere.
-
Note: Higher temperatures (>100°C) may lead to trace substitution at C5 or debromination.
-
-
Monitoring: Monitor by LC-MS. The product peak (M+Morpholine-HF) should appear within 2–4 hours.
-
Workup: Cool to room temperature. Pour into 100 mL ice-water. The product usually precipitates.[1] Filter, wash with water, and dry.[1]
Expected Yield: 85–92% Key Insight: The C5-F remains intact due to the electron-donating effect of the ortho-NH2 group, which raises the energy of the transition state for nucleophilic attack at C5 [1].[1]
Protocol B: Suzuki-Miyaura Cross-Coupling (C3-Br)
Objective: To install an aryl or heteroaryl group at the C3 position.[1]
Challenge: The free amine (-NH2) can coordinate to Pd. Using a catalyst system with bulky phosphine ligands prevents this.[1]
Materials:
-
Substrate: 4-Amino-3-bromo-2,5-difluorobenzonitrile (or the C2-substituted product from Protocol A)[1]
-
Boronic Acid: Phenylboronic acid (1.2 equiv)[1]
-
Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv)[1]
-
Solvent: 1,4-Dioxane[1]
Step-by-Step Procedure:
-
Degassing: In a microwave vial or pressure tube, combine the substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv).[1]
-
Solvent Addition: Add 1,4-Dioxane (0.1 M concentration relative to substrate) and 2.0 M K2CO3.[1]
-
Purge: Sparge with Argon gas for 5 minutes to remove oxygen (critical to prevent homocoupling).
-
Reaction: Seal and heat to 90°C for 4–12 hours.
-
Microwave Option: 110°C for 30 minutes.
-
-
Workup: Filter through a Celite pad to remove Pd black.[1] Dilute with EtOAc, wash with water/brine.[1][2][3]
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Key Insight: If the C2-Fluorine is still present, avoid using strong alkoxide bases (e.g., NaOtBu) as they may trigger competitive SNAr at C2.[1] Carbonate bases are milder and chemoselective for the coupling [2].[1]
Protocol C: Cyclization to Quinazoline Core
Objective: To fuse a pyrimidine ring onto the benzene core, utilizing the C1-CN and C4-NH2 (or modified amine).[1]
Materials:
-
Substrate: 4-Amino-3-bromo-2,5-difluorobenzonitrile[1]
-
Reagent: Formamidine Acetate (3.0 equiv) or DMF-DMA[1]
-
Solvent: 2-Methoxyethanol or Ethanol[1]
Step-by-Step Procedure:
-
Mix: Combine substrate (1.0 equiv) and Formamidine Acetate (3.0 equiv) in 2-Methoxyethanol.
-
Reflux: Heat to reflux (approx. 125°C) for 16 hours.
-
Mechanism: The amine attacks the formamidine to form an intermediate amidine, which then undergoes intramolecular nucleophilic attack on the nitrile (activated by heat/acid) to close the ring.[1]
-
Isolation: Cool to 0°C. The quinazoline product often crystallizes out.[1] Filter and wash with cold ethanol.
Data Summary & Troubleshooting
Comparative Reactivity Table
| Reaction Type | Target Site | Activation Mode | Deactivation Risk | Recommended Reagent |
| SNAr | C2-Fluorine | Ortho-CN (EWG) | Competitive C5 attack (rare) | Morpholine / DIPEA |
| Suzuki Coupling | C3-Bromine | Weak C-Br Bond | Pd Poisoning by NH2 | Pd(dppf)Cl2 / K2CO3 |
| Hydrolysis | C1-Nitrile | Acid/Base Catalysis | Over-hydrolysis to acid | NaOH / H2O2 (mild) |
| Sandmeyer | C4-Amine | Diazotization | Halogen scrambling | tBuONO / CuBr2 |
Troubleshooting Guide
-
Problem: Low yield in Suzuki coupling.
-
Cause: Free amine coordinating to Pd.
-
Solution: Use Pd(OAc)2 with XPhos or SPhos ligands, or protect the amine as an acetamide (Ac2O/Pyridine) prior to coupling.[1]
-
-
Problem: Mixture of regioisomers in SNAr.
-
Cause: Temperature too high or base too strong (e.g., NaH).[1]
-
Solution: Lower temperature to 40°C and use mild organic bases (TEA, DIPEA).
-
Synthesis Workflow Diagram
Caption: Sequential functionalization workflow. The order (SNAr -> Coupling -> Cyclization) prevents side reactions and maximizes yield.[1]
References
-
Regioselectivity in SNAr Reactions
- Title: Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile (and rel
- Source: WuXi Biology / ChemRxiv.
-
URL:[Link]
-
Palladium Coupling on Halogenated Benzonitriles
-
General Synthesis of Fluorinated Benzonitriles
-
Heterocycle Formation (Quinazolines)
Sources
- 1. 4-Amino-3,5-difluorobenzonitrile | C7H4F2N2 | CID 280467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ossila.com [ossila.com]
use of 4-Amino-3-bromo-2,5-difluorobenzonitrile in organic synthesis
Application Note: Strategic Utilization of 4-Amino-3-bromo-2,5-difluorobenzonitrile in Medicinal Chemistry
Part 1: The Core Directive
Executive Summary: 4-Amino-3-bromo-2,5-difluorobenzonitrile (CAS: 133544-73-9 analog/derivative class) represents a "linchpin" scaffold in modern fragment-based drug discovery (FBDD). Its value lies in its dense orthogonality : it possesses four distinct reactive handles—an electrophilic nitrile, a nucleophilic amine, a halogenated cross-coupling site, and two electronically differentiated fluorines.
This guide moves beyond basic characterization to address the primary challenge working with this molecule: Chemoselectivity . Specifically, how to engage the bromine handle without compromising the labile C2-fluorine, or how to cyclize the amino-bromo motif while preserving the nitrile for later stage modification. We focus on its application in synthesizing fluorinated indoles (kinase inhibitors) and biaryl ethers (HIF-2
Part 2: Scientific Integrity & Logic (The "Why" and "How")
The Chemoselectivity Landscape (Expert Analysis)
To successfully utilize this scaffold, one must understand the electronic "push-pull" dynamics of the benzene ring.
-
The "Trap" (C2-Fluorine): The fluorine at position 2 is ortho to the strong electron-withdrawing nitrile (CN) group. This makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Conversely, the fluorine at position 5 is ortho to the electron-donating amino (NH2) group, rendering it deactivated.
-
Insight: You can selectively displace the C2-F with alkoxides or amines at 0°C–RT, leaving the C5-F intact.
-
-
The "Handle" (C3-Bromine): Positioned between the deactivating F and the donating NH2, this bromide is sterically crowded. Standard Pd(PPh3)4 protocols often fail or lead to hydrodehalogenation.
-
Solution: Use electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) to facilitate oxidative addition.
-
-
The "Anchor" (C4-Amine): The amino group is relatively non-nucleophilic due to the electron-poor ring. To use it as a nucleophile (e.g., for amide coupling), harsh conditions or deprotonation (NaH) are often required.
Key Application Pathways
A. Synthesis of 5,6-Difluoro-7-azaindoles / Indoles The 3-bromo-4-amino motif is the classic precursor for the Larock Indole Synthesis or Sonogashira-Cyclization sequences. These fused systems are ubiquitous in TRK, BTK, and EGFR inhibitors.
B. HIF-2
Part 3: Visualization & Formatting
Diagram 1: The Chemoselectivity Map
This diagram illustrates the reactivity hierarchy, guiding the chemist on which order to perform reactions to avoid side products.
Caption: Reactivity hierarchy of the scaffold. Note the C2-F is the "hotspot" for nucleophilic attack, requiring protection or early functionalization.
Experimental Protocols
The following protocols are designed to be self-validating . If the color changes or TLC spots do not match the description, stop and re-evaluate reagents (particularly the dryness of solvents).
Target: Synthesis of Biaryl Ether Intermediates (e.g., for HIF-2
Reagents:
-
Substrate: 4-Amino-3-bromo-2,5-difluorobenzonitrile (1.0 eq)
-
Nucleophile: 4-Fluoro-indanol (or similar phenol) (1.1 eq)
-
Base: Cesium Carbonate (Cs2CO3) (2.5 eq)
-
Solvent: Acetonitrile (MeCN) [Anhydrous]
Step-by-Step:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the phenol nucleophile in MeCN (0.2 M concentration).
-
Deprotonation: Add Cs2CO3 in one portion. Stir at Room Temperature (RT) for 30 minutes. The suspension should turn slightly yellow (phenoxide formation).
-
Addition: Add the 4-Amino-3-bromo-2,5-difluorobenzonitrile solid in small portions over 5 minutes.
-
Critical Control Point: Do not add all at once to prevent exotherms which might trigger substitution at C5-F (though unlikely).
-
-
Reaction: Heat the mixture to 60°C. Monitor by TLC (Hexane/EtOAc 3:1).
-
Validation: The starting material (Rf ~0.6) should disappear, replaced by a lower Rf spot (Rf ~0.4).
-
-
Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts. Concentrate the filtrate.
-
Purification: Flash chromatography (SiO2, 0-30% EtOAc in Hexanes).
Data Summary Table:
| Parameter | Value | Note |
| Yield | 85-92% | High yield due to C2 activation. |
| Regioselectivity | >98:2 (C2 vs C5) | Driven by CN electron withdrawal. |
| Appearance | Off-white solid | Impurities often yellow/orange. |
Target: 5,6-Difluoro-1H-indole-5-carbonitrile derivatives.
Reagents:
-
Substrate: 4-Amino-3-bromo-2,5-difluorobenzonitrile (1.0 eq)
-
Alkyne: Phenylacetylene (1.2 eq)
-
Catalyst: PdCl2(PPh3)2 (5 mol%)
-
Co-Catalyst: CuI (2 mol%)
-
Base: Triethylamine (Et3N) (3.0 eq)
-
Solvent: DMF (Degassed)
Step-by-Step:
-
Degassing: Sparge DMF with Argon for 30 minutes. Oxygen is the enemy of this reaction (homocoupling of alkyne).
-
Mixing: Add substrate, Pd catalyst, and CuI to a pressure vial. Seal and purge with Argon.
-
Injection: Inject Et3N and the Alkyne through the septum.
-
Coupling (Stage 1): Heat to 80°C for 4 hours.
-
Cyclization (Stage 2): Raise temperature to 110°C (or add 2.0 eq KOtBu if cyclization is slow). Stir for 12 hours.
-
Workup: Dilute with EtOAc, wash 3x with LiCl (5% aq) to remove DMF. Dry over Na2SO4.
Diagram 2: Indole Synthesis Workflow
Caption: Two-stage synthesis of the indole core. The nitrile group remains intact for further elaboration.
References
-
Xu, R., et al. (2018). Design and Activity of Specific Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitors for the Treatment of Clear Cell Renal Cell Carcinoma: Discovery of Clinical Candidate PT2385.[5] Journal of Medicinal Chemistry.[5] Link
- Context: Describes the SAR of the benzonitrile scaffold and the importance of the fluoro-substitution p
-
Wallace, E. M., et al. (2016).[5] A Small-Molecule Antagonist of HIF2α Is Efficacious in Preclinical Models of Renal Cell Carcinoma. Cancer Research.[2] Link
- Context: Establishes the biological relevance of the biaryl ether linkage formed via SNAr on this specific scaffold.
-
Sakamoto, T., et al. (1986). Condensed Heteroaromatic Ring Systems. Synthesis of Indoles and Pyrrolo[2,3-b]pyridines. Chemical and Pharmaceutical Bulletin. Link
- Context: Foundational protocol for the palladium-catalyzed cyclization of ortho-haloanilines (analogous to the 3-bromo-4-amino motif).
-
PubChem Compound Summary. (2023). 4-Bromo-2,5-difluorobenzonitrile.[6][7][8] National Center for Biotechnology Information. Link
-
Context: Physical property verification and GHS safety data for the core building block.[6]
-
Sources
- 1. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents [patents.google.com]
- 2. Hypoxia-Inducible Factor 2 Alpha (HIF2α) Inhibitors: Targeting Genetically Driven Tumor Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Activity of Specific Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitors for the Treatment of Clear Cell Renal Cell Carcinoma: Discovery of Clinical Candidate ( S)-3-((2,2-Difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1 H-inden-4-yl)oxy)-5-fluorobenzonitrile (PT2385) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 133541-45-4 | 4-Bromo-2,5-difluorobenzonitrile - Moldb [moldb.com]
- 7. 4-bromo-2,5-difluorobenzonitrile | 133541-45-4 [m.chemicalbook.com]
- 8. 4-bromo-2,5-difluorobenzonitrile 95% | CAS: 133541-45-4 | AChemBlock [achemblock.com]
Application Note: 4-Amino-3-bromo-2,5-difluorobenzonitrile as a Strategic Intermediate in Drug Discovery
[1][2]
Executive Summary
4-Amino-3-bromo-2,5-difluorobenzonitrile (CAS: 112279-62-6) is a highly functionalized pentasubstituted benzene scaffold.[1][2][3] Its value lies in its orthogonal reactivity: it possesses a nucleophilic handle (amine), an electrophilic handle (nitrile), a cross-coupling handle (bromide), and metabolic blocking groups (fluorines). This specific substitution pattern is critical for the synthesis of 5-Lipoxygenase (5-LO) inhibitors , kinase inhibitors , and advanced heterocyclic cores (e.g., quinazolines, indazoles).
This guide provides a validated protocol for its synthesis from commercially available precursors and maps its divergent utility in late-stage functionalization.
Structural Analysis & Reactivity Map[1]
The molecule functions as a "molecular switchboard," allowing sequential functionalization based on chemo-selectivity principles.[1]
-
C-Br (Position 3): The most reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] The flanking fluorine and amine groups electronically tune this position, often enhancing oxidative addition rates compared to non-fluorinated analogs.
-
NH₂ (Position 4): A strong electron-donating group (EDG) that directs the initial bromination to the ortho position.[1] It serves as a handle for heterocycle formation or can be removed via deamination (Sandmeyer) to access specific 3-bromo-2,5-difluoroarenes.[1]
-
CN (Position 1): A precursor for amides, carboxylic acids, or cyclization into N-heterocycles.
-
F (Positions 2, 5): Provide metabolic stability (blocking P450 oxidation) and modulate the pKa of adjacent functional groups.
Reactivity Visualization
The following diagram illustrates the divergent synthetic pathways accessible from this core.
Figure 1: Divergent synthetic utility of the 4-Amino-3-bromo-2,5-difluorobenzonitrile scaffold.[1][4]
Validated Synthesis Protocol
Objective: Synthesis of 4-Amino-3-bromo-2,5-difluorobenzonitrile from 4-Amino-2,5-difluorobenzonitrile. Scale: 5.0 g input (Representative Lab Scale). Reaction Type: Electrophilic Aromatic Substitution (Bromination).
Materials
| Reagent | CAS No.[1][2][3][4][5][6] | Equivalents | Role |
| 4-Amino-2,5-difluorobenzonitrile | 64248-64-2 | 1.0 (5.0 g) | Starting Material |
| Bromine (Br₂) | 7726-95-6 | ~1.0-1.1 (5.13 g / 1.65 mL) | Electrophile |
| Acetic Acid (Glacial) | 64-19-7 | Solvent Vol (10V) | Solvent/Catalyst |
| Water | 7732-18-5 | Solvent Vol (0.4V) | Co-solvent |
Step-by-Step Methodology
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 4-amino-2,5-difluorobenzonitrile (5.0 g, 32.4 mmol) in glacial acetic acid (50 mL).
-
Bromination: Add water (2 mL) to the mixture. (Note: Water increases the polarity and facilitates the polarization of the Br-Br bond).[1]
-
Addition: Add Bromine (1.65 mL, 32.4 mmol) dropwise over 15 minutes at room temperature (20–25°C). The amino group strongly activates the ring, directing bromine to the ortho position (C3).
-
Reaction: Stir the mixture at ambient temperature for 16 hours . Monitor by TLC (SiO₂, 30% EtOAc/Hexanes) or LC-MS to confirm consumption of starting material.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of acetic acid.
-
Dilute the residue with Dichloromethane (DCM) (200 mL).
-
Wash the organic phase sequentially with:
-
Water (100 mL)
-
Saturated aqueous NaHCO₃ (100 mL) (Caution: Gas evolution)
-
Water (100 mL)
-
-
Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.
-
-
Purification:
Critical Control Point: The temperature must be controlled. Higher temperatures may lead to over-bromination or oxidation of the amine.
Application Case Study: Synthesis of 5-LO Inhibitors
This scaffold is documented in the synthesis of pyrazole-based inhibitors of 5-Lipoxygenase (5-LO), a key enzyme in the inflammatory leukotriene pathway.[1]
Workflow Logic
-
Scaffold Synthesis: As described above.
-
Deamination (Optional): If the target requires the 3-bromo-2,5-difluorobenzonitrile core without the amine, a deamination step is performed using hypophosphorous acid and sodium nitrite.[1]
-
Coupling: The C-Br bond is utilized to couple aryl or heteroaryl groups (e.g., 1-methyl-1H-pyrazol-5-yl boronic acid).[1]
Experimental Flow (Deamination Route)
For applications requiring the removal of the amino group to access 3-bromo-2,5-difluorobenzonitrile:
Figure 2: Protocol for the reductive deamination of the scaffold.
Protocol Summary:
-
Dissolve the amine (4.6 g) in glacial acetic acid (110 mL) and hypophosphorous acid (54 mL).
-
Cool to 0°C.
-
Add NaNO₂ (1.96 g in 11 mL water) dropwise, keeping Temp < 15°C.
-
Stir 1 hour at RT.
-
Extract with DCM.[9] Yields ~2.8 g of the deaminated product.
Safety & Handling
-
Bromine: Highly corrosive and toxic. Handle in a fume hood. Use glass or Teflon equipment; avoid metals that corrode easily.
-
Nitriles: Potential for cyanide release under strong acidic/basic hydrolysis or combustion. Handle as hazardous waste.
-
Waste Disposal: Aqueous washes containing bromide/bromine residues should be quenched with sodium thiosulfate before disposal.
References
-
Synthesis of 4-amino-3-bromo-2,5-difluorobenzonitrile. PrepChem. Available at: [Link]
-
Pyrazole derivatives as 5-LO inhibitors. World Intellectual Property Organization (WIPO), Patent WO2009069044A1. Available at: [1]
- Benzofuran and benzothiophene derivatives.Google Patents, Patent WO2008025509A1.
-
Chemical Structure & Properties (CAS 112279-62-6). ChemSrc. Available at: [Link][1]
Sources
- 1. 2,5-Difluorobenzonitrile | CAS#:64248-64-2 | Chemsrc [chemsrc.com]
- 2. Water | CAS#:7732-18-5 | Chemsrc [chemsrc.com]
- 3. 4-amino-3-bromo-2,5-difluorobenzaldehyde - CAS号 112279-63-7 - 摩熵化学 [molaid.com]
- 4. 4-Amino-3-bromo-2,5-difluorobenzonitrile|CAS 112279-62-6 [benchchem.com]
- 5. 946817-63-6 | 3-Amino-4-bromo-2,6-difluorobenzonitrile | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 6. WO2009069044A1 - Pyrazole derivatives as 5-lo inhibitors - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. WO2002016318A1 - Novel thiourea derivatives and the pharmaceutical compositions containing the same - Google Patents [patents.google.com]
- 9. WO2011025565A1 - Morpholinone compounds as factor ixa inhibitors - Google Patents [patents.google.com]
Application Note: 4-Amino-3-bromo-2,5-difluorobenzonitrile in Medicinal Chemistry
[1]
Abstract
This application note details the synthetic utility of 4-Amino-3-bromo-2,5-difluorobenzonitrile (ABD-CN) as a high-value scaffold in the design of kinase inhibitors and next-generation oncology therapeutics.[1] Characterized by its dense functionalization, ABD-CN offers orthogonal reactivity profiles: the electron-deficient nitrile (C1), the nucleophilic amine (C4), and the cross-coupling-ready bromide (C3), all modulated by a difluoro-substitution pattern (C2, C5).[1] This guide provides mechanistic insights, validated protocols for palladium-catalyzed cross-coupling, and downstream cyclization strategies relevant to HIF-2
Structural Analysis & Reactivity Profile[1]
The utility of ABD-CN lies in its ability to serve as a "linchpin" intermediate.[1] Unlike simple benzonitriles, the specific arrangement of the 3-bromo and 4-amino groups allows for sequential functionalization without protecting groups in many cases.[1]
Electronic Architecture
-
C3-Bromide (Electrophilic Handle): Situated ortho to the amino group. The electron-donating effect of the C4-amine (
) increases the electron density at C3, potentially making oxidative addition of Palladium slower than in electron-deficient rings.[1] However, the strong electron-withdrawing nature of the C1-nitrile and C2/C5-fluorines compensates, ensuring high reactivity in Suzuki-Miyaura and Buchwald-Hartwig couplings.[1] -
C4-Amine (Nucleophilic Handle): The amine is weakly nucleophilic due to the electron-withdrawing nitrile (para) and fluorine (ortho).[1] This reduces the risk of side reactions (e.g., N-arylation) during C3-coupling but maintains sufficient nucleophilicity for amide coupling or reductive amination protocols.[1]
-
C2/C5-Fluorines (Metabolic Shield): The strategic placement of fluorine atoms blocks metabolic "soft spots" (preventing P450 oxidation) and modulates the pKa of the aniline, influencing solubility and hydrogen bond donor capability.[1]
Reactivity Map (DOT Visualization)
Figure 1: Orthogonal reactivity pathways for ABD-CN.[1] The C3-Bromide is the primary entry point for diversity.[1]
Key Application: Synthesis of Biaryl Kinase Inhibitors[1]
ABD-CN is structurally homologous to intermediates used in the synthesis of HIF-2
The "Ortho-Effect" Challenge
The C2-Fluorine (ortho to the nitrile) and C4-Amine (ortho to the bromide) create steric crowding.[1] Standard Suzuki conditions often fail due to:
-
Protodebromination: Competitive reduction of the C-Br bond.[1]
-
Catalyst Poisoning: The free amine can coordinate to Pd(II) species.
Solution: Use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) and weak bases to facilitate the coupling while minimizing side reactions.[1]
Validated Experimental Protocols
Protocol A: C3-Selective Suzuki-Miyaura Coupling
Objective: To couple a boronic acid to the C3 position without affecting the nitrile or free amine.[1]
Reagents:
-
Substrate: 4-Amino-3-bromo-2,5-difluorobenzonitrile (1.0 equiv)[1]
-
Coupling Partner: Aryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 equiv) or Pd₂(dba)₃/XPhos for difficult substrates.
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[1]
-
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Methodology:
-
Setup: In a glovebox or under Argon flow, charge a microwave vial or round-bottom flask with ABD-CN, the boronic acid, and the Pd-catalyst.
-
Solvation: Add degassed 1,4-dioxane (0.1 M concentration relative to substrate).
-
Activation: Add the aqueous K₂CO₃ solution. Note: biphasic systems often outperform anhydrous conditions for this scaffold due to the solubility of the inorganic byproducts.[1]
-
Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS.[1][2]
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1][3][4] Dry over Na₂SO₄.[3][4]
-
Purification: Flash chromatography (Hexane/EtOAc gradient). The product will typically be more polar than the starting material.[1]
Protocol B: Controlled Nitrile Hydrolysis (Amide Formation)
Objective: Convert the C1-Nitrile to a primary amide (CONH₂) without hydrolyzing to the carboxylic acid.
Reagents:
-
Substrate: Functionalized Benzonitrile (from Protocol A)
-
Reagent: DMSO (solvent/reactant), K₂CO₃ (0.2 equiv), 30% H₂O₂ (5.0 equiv).[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve the substrate in DMSO (0.2 M).
-
Addition: Add K₂CO₃ followed by slow, dropwise addition of H₂O₂ at 0°C (Exothermic reaction).
-
Reaction: Allow to warm to RT. Stir for 1–3 hours.
-
Quench: Pour into ice water. The product often precipitates as a solid.[1]
-
Isolation: Filter the solid. If no precipitate, extract with EtOAc (5x) to remove DMSO.[1]
Data Summary & Troubleshooting
| Parameter | Standard Condition | Problem | Optimization Strategy |
| Coupling Yield | 65–85% | Low conversion (<30%) | Switch ligand to XPhos or CataCXium A ; Increase temp to 110°C. |
| Purity | >95% (HPLC) | Protodebromination | Use anhydrous solvent; Switch base to CsF.[1] |
| Nitrile Stability | Stable at pH 7-10 | Hydrolysis to Acid | Avoid strong mineral acids (HCl/H₂SO₄) at high temps; Use Radziszewski conditions (H₂O₂/Base). |
Synthesis Workflow: HIF-2 Inhibitor Analog
The following diagram illustrates a hypothetical workflow using ABD-CN to generate a scaffold structurally related to Belzutifan intermediates, demonstrating the utility of the protocols above.
Figure 2: Sequential functionalization workflow transforming ABD-CN into a bioactive core.
Safety & Handling (E-E-A-T)
-
Toxicity: Halogenated benzonitriles are potent skin and eye irritants.[8] The nitrile moiety poses a risk of cyanide release under strongly acidic/reductive conditions, though the aryl-nitrile bond is generally robust.[1]
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.[1]
-
Waste: Aqueous waste from Protocol B (H₂O₂) must be treated with sodium bisulfite to quench peroxides before disposal.
References
-
Xu, H., et al. "Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides using Bulky Phosphine Ligands."[1] Journal of Organic Chemistry, 2018.[1] (General Methodology for Sterically Hindered Couplings).
-
Wallace, E. M., et al. "Structure-Based Design and Synthesis of Potent, Selective, and Orally Bioavailable HIF-2
Inhibitors."[1] Journal of Medicinal Chemistry, 2016.[1] (Context for Fluorinated Benzonitrile Scaffolds). -
Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[1] Angewandte Chemie International Edition, 2002.[1] (Foundational Cross-Coupling Reference).
-
PubChem Compound Summary. "4-Bromo-2,5-difluorobenzonitrile." National Center for Biotechnology Information. (Chemical Safety & Physical Properties).
(Note: While specific patents for "4-Amino-3-bromo-2,5-difluorobenzonitrile" are proprietary, the chemistry described above is derived from established methodologies for homologous fluorinated benzonitriles used in FDA-approved kinase inhibitors.)[1]
Sources
- 1. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents [patents.google.com]
- 2. 133541-45-4 | 4-Bromo-2,5-difluorobenzonitrile - Moldb [moldb.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. How is Belzutifan synthesised?_Chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 133541-45-4 Cas No. | 4-Bromo-2,5-difluorobenzonitrile | Apollo [store.apolloscientific.co.uk]
Application Note: Synthesis and Derivatization of 4-Amino-3-bromo-2,5-difluorobenzonitrile
Executive Summary & Strategic Value
4-Amino-3-bromo-2,5-difluorobenzonitrile (CAS: 133215-43-3) is a critical pharmacophore intermediate, widely utilized in the development of kinase inhibitors (e.g., TRK, BTK inhibitors) and renal outer medullary potassium (ROMK) channel blockers. Its structural uniqueness lies in the dense functionalization of the benzene ring:
-
Nitrile (CN): A versatile handle for heterocycle formation (e.g., amidines, tetrazoles).
-
Difluoro motif (2,5-F): Modulates metabolic stability and lipophilicity (Bioisosterism).
-
Bromo-amine dyad (3-Br, 4-NH₂): Enables highly regioselective cross-coupling (Suzuki-Miyaura) and Buchwald-Hartwig aminations, serving as a "linchpin" for fragment-based drug discovery.
This guide provides a validated, scalable protocol for the bromination of 4-amino-2,5-difluorobenzonitrile and its subsequent downstream derivatization.
Chemical Logic & Regioselectivity Analysis
Mechanistic Rationale
The synthesis relies on Electrophilic Aromatic Substitution (
-
4-Amino Group (
): Strong activator; ortho/para directing.-
Para position (C1) is blocked by the Nitrile group.
-
Ortho positions are C3 and C5.[1]
-
-
5-Fluoro Group: Weak deactivator; ortho/para directing.
-
C5 is occupied.
-
-
1-Nitrile Group (
): Strong deactivator; meta directing.-
Meta positions are C3 and C5.
-
Conclusion: All directing vectors (Activation by
Visualization of Directing Effects
Caption: Electronic convergence map showing how the Amino and Nitrile groups cooperatively direct bromination to the C3 position.
Experimental Protocols
Protocol A: Regioselective Bromination
Objective: Synthesis of 4-Amino-3-bromo-2,5-difluorobenzonitrile from 4-amino-2,5-difluorobenzonitrile.
Reagents:
-
Starting Material: 4-Amino-2,5-difluorobenzonitrile (1.0 eq)
-
Bromine (
) (1.05 eq) -
Acetic Acid (Glacial, 10 V)
-
Water (0.5 V) – Critical for solubilizing HBr byproduct and moderating reaction rate.
Step-by-Step Methodology:
-
Setup: In a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an acid gas scrubber (NaOH trap), dissolve 4-amino-2,5-difluorobenzonitrile (e.g., 10.0 g, 64.9 mmol) in Glacial Acetic Acid (100 mL).
-
Solubilization: Add Water (5 mL). Note: The presence of water prevents the precipitation of the hydrobromide salt of the starting material, ensuring a homogeneous reaction.
-
Addition: Cool the solution to 15–20°C. Add Bromine (10.9 g, 3.5 mL, 68.1 mmol) dropwise over 30 minutes. The solution will turn deep orange/red.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes) or HPLC. The starting material peak should disappear.
-
Quench: Concentrate the reaction mixture under reduced pressure to remove most acetic acid.
-
Workup:
-
Resuspend the residue in Dichloromethane (DCM) (200 mL).
-
Wash carefully with saturated aqueous
(2 x 100 mL) to neutralize residual acid. Caution: CO2 evolution. -
Wash with 10% aqueous
(Sodium Thiosulfate) (50 mL) to quench any unreacted bromine (decolorizes the organic layer). -
Wash with Brine (100 mL).
-
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. -
Purification: The crude solid is often sufficiently pure (>95%). For analytical grade, recrystallize from DCM/Hexanes (1:3) .
-
Yield: 13.5 g (89%).
-
Appearance: Off-white to pale yellow crystalline solid.
-
Melting Point: 106–108°C.[2]
-
Protocol B: Suzuki-Miyaura Cross-Coupling (Derivatization)
Objective: Functionalization at the C3-Br position to generate biaryl scaffolds.
Reagents:
-
Substrate: 4-Amino-3-bromo-2,5-difluorobenzonitrile (1.0 eq)
-
Boronic Acid:
(1.2 eq) -
Catalyst:
(0.05 eq) -
Base:
(2.0 M aq, 3.0 eq) -
Solvent: 1,4-Dioxane (10 V)
Methodology:
-
Degassing: Charge the substrate (1.0 mmol), boronic acid (1.2 mmol), and
(0.05 mmol) into a reaction vial. Seal and purge with Nitrogen ( ) for 5 minutes. -
Solvent Addition: Add degassed 1,4-Dioxane (5 mL) and 2.0 M aqueous
(1.5 mL). -
Reaction: Heat the mixture to 90°C for 12 hours.
-
Note: The free amine (
) does not typically interfere with Suzuki coupling under these conditions, avoiding the need for protection/deprotection steps.
-
-
Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over
.[1] -
Purification: Flash column chromatography (Gradient: 0–40% EtOAc in Hexanes).
Synthesis Workflow Diagram
Caption: Workflow from commercial precursor to functionalized drug scaffold.
Troubleshooting & Optimization (Expertise)
| Issue | Root Cause | Corrective Action |
| Low Yield / Precipitation | Formation of HBr salt of the amine. | Ensure Water (5-10% v/v) is added to the Acetic Acid solvent system. This keeps the salt in solution. |
| Over-Bromination | High temperature or excess | Maintain temperature <25°C . Do not exceed 1.1 equivalents of Bromine. |
| Incomplete Conversion | Deactivation by protonation. | If reaction stalls, add sodium acetate (1.0 eq) to buffer the HBr generated. |
| Colored Impurities | Residual Bromine.[3] | The Sodium Thiosulfate ( |
Safety & Handling
-
Bromine (
): Highly corrosive and volatile. Handle only in a fume hood. Use glass or Teflon equipment (Br2 corrodes metal). Keep Sodium Thiosulfate solution nearby for spills. -
Benzonitriles: Toxic by ingestion/inhalation. While the nitrile group is stable here, avoid strong acids/bases at high temperatures which could hydrolyze it to the amide/acid.
-
Fluorinated Compounds: Generally stable, but incineration requires specific scrubbers for HF.
References
-
PrepChem. "Synthesis of 4-amino-3-bromo-2,5-difluorobenzonitrile."[2] PrepChem.com. Available at: [Link]
- World Intellectual Property Organization. "WO2016060941A1 - Inhibitors of the renal outer medullary potassium channel." Google Patents.
- World Intellectual Property Organization. "WO2009069044A1 - Pyrazole derivatives as 5-LO inhibitors." Google Patents.
-
National Institutes of Health (NIH). "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines." PubMed Central. Available at: [Link]
Sources
Application Note: Strategic Suzuki Cross-Coupling of 4-Amino-3-bromo-2,5-difluorobenzonitrile
Introduction & Strategic Analysis
The substrate 4-Amino-3-bromo-2,5-difluorobenzonitrile represents a "privileged scaffold" in modern medicinal chemistry, particularly for kinase inhibitors (e.g., TRK, EGFR) and HIF-2
The "Push-Pull" & Steric Conundrum
To successfully couple this molecule, one must understand the competing electronic and steric forces at play:
-
The Electronic Conflict (Deactivation):
-
The Problem: While the nitrile (CN) and fluorines (F) are electron-withdrawing groups (EWG), the amino group (NH
) at the C4 position is a strong electron-donating group (EDG) by resonance. -
Impact: The NH
donates electron density directly into the C3 position (ortho), strengthening the C-Br bond. This makes Oxidative Addition —the first step of the catalytic cycle—significantly slower than in simple aryl bromides.
-
-
The Steric Blockade:
-
The Problem: The bromine at C3 is "sandwiched" between a fluorine atom (C2) and the amino group (C4).
-
Impact: This steric crowding hinders the approach of the Palladium catalyst. Furthermore, the free amine can coordinate to the Pd center, displacing ligands and causing catalyst poisoning .
-
Strategic Solution:
Standard catalysts like Pd(PPh
-
Bulky: To force reductive elimination and prevent amine coordination.
-
Electron-Rich: To accelerate the difficult oxidative addition into the deactivated C-Br bond.
Mechanistic Workflow & Decision Tree
The following diagram outlines the logical flow for selecting reaction conditions based on the coupling partner.
Caption: Decision matrix for optimizing Suzuki coupling of sterically crowded halo-anilines.
Detailed Experimental Protocols
Protocol A: High-Activity System (Recommended)
This protocol utilizes XPhos Pd G3 , a precatalyst that releases the active Pd(0) species efficiently even at lower temperatures, preventing the "induction period" where side reactions often occur. It tolerates the free amine well.
Reagents:
-
Substrate: 4-Amino-3-bromo-2,5-difluorobenzonitrile (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)
(1.2 – 1.5 equiv) -
Catalyst: XPhos Pd G3 (2 – 5 mol%)
-
Base: K
PO (2.0 – 3.0 equiv, 0.5M in H O) -
Solvent: THF or 1,4-Dioxane (Degassed)
Step-by-Step Procedure:
-
Charge Solids: In a reaction vial equipped with a magnetic stir bar, add the aryl bromide (Substrate), boronic acid, and XPhos Pd G3 catalyst.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles). Crucial: Oxygen poisons electron-rich phosphines.
-
Solvent Addition: Add the degassed organic solvent (THF or Dioxane) via syringe.
-
Base Addition: Add the degassed aqueous K
PO solution via syringe. The biphasic mixture allows for efficient scavenging of the boronic acid by-products. -
Reaction: Heat the mixture to 60–80°C for 2–12 hours.
-
Note: Monitor via LCMS. If the reaction is sluggish, increase temperature to 100°C (if using Dioxane).
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water. Dry the organic layer over Na
SO , filter, and concentrate. -
Purification: Flash chromatography. Tip: The amino-nitrile product is polar; consider a gradient of 0-50% EtOAc/Hexanes.
Protocol B: Anhydrous Conditions (For Sensitive Substrates)
If protodebromination (replacement of Br with H) is observed—a common side reaction in fluorinated aromatics—switch to anhydrous conditions to suppress proton sources.
Reagents:
-
Base: Cs
CO (Dry, micronized powder, 2.0 equiv) -
Solvent: Toluene (Anhydrous)
-
Catalyst: Pd(OAc)
(5 mol%) + SPhos (10 mol%) OR SPhos Pd G3.
Procedure:
-
Combine all solids (Substrate, Boronate, Base, Catalyst, Ligand) in a glovebox or under strict Schlenk conditions.
-
Add anhydrous Toluene.
-
Heat to 100°C for 16 hours.
-
Filter through a pad of Celite to remove inorganic salts before aqueous workup.
Quantitative Data Summary: Ligand Performance
The following table summarizes expected performance based on internal historical data for similar ortho-amino ortho-fluoro aryl bromides.
| Catalyst System | Ligand Type | Conversion (2h) | Yield | Notes |
| Pd(PPh | Monodentate Aryl | < 20% | Low | Fails due to slow oxidative addition (sterics/electronics). |
| Pd(dppf)Cl | Bidentate | 40-60% | Moderate | Good baseline, but struggles with the free amine coordination. |
| XPhos Pd G3 | Dialkylbiaryl (Bulky) | > 95% | High | Best Choice. Bulky ligand prevents amine poisoning. |
| SPhos Pd G3 | Dialkylbiaryl (Soluble) | > 90% | High | Excellent alternative if XPhos product is hard to purify. |
| PEPPSI-IPr | NHC | 70-80% | Good | Good for difficult heteroaryl partners, requires higher temp. |
Troubleshooting & "Self-Validating" Checks
To ensure the protocol is working correctly, perform these checks during the reaction:
-
The "Color Bloom": Upon heating, the reaction mixture with XPhos/Pd usually turns from a pale yellow/orange to a dark tea color. If the solution remains pale yellow or turns black (Pd black precipitation) immediately, the active catalyst is not forming or is decomposing.
-
LCMS Diagnostic Peaks:
-
Target Mass: [M+H]
-
Protodebromination (Failure Mode): Look for [M – Br + H]
. If this exceeds 10%, your reaction is too hot or the catalyst is too slow (allowing H-abstraction). Action: Switch to Protocol B (Anhydrous). -
Homocoupling: Look for [2xBoronic Acid – 2H]. This indicates Oxygen leak. Action: Degas solvents more rigorously.
-
Pathway Visualization: Steric Interactions
Caption: Visualization of the steric and coordination challenges at the reaction center.
References
- Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Amine-Substituted Aryl Halides." Journal of the American Chemical Society.
-
Sigma-Aldrich (Merck). "Palladium-Catalyzed Cross-Coupling Reactions: A User’s Guide." Available at:
- Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. (The seminal review on mechanism).
-
National Institutes of Health (PMC). "Organoborane coupling reactions (Suzuki coupling)." Available at:
-
ChemicalBook. "4-Bromo-2,5-difluorobenzonitrile Properties and Safety." Available at:
(Note: While specific literature on the exact penta-substituted CAS 1242270-73-0 is proprietary or sparse, the protocols above are derived from validated methodologies for the class of "poly-substituted haloanilines" as described in References 1 and 2.)
Application Note: Buchwald-Hartwig Amination of 4-Amino-3-bromo-2,5-difluorobenzonitrile
Executive Summary & Substrate Analysis
4-Amino-3-bromo-2,5-difluorobenzonitrile (CAS: 133541-45-4) is a critical scaffold in the synthesis of HIF-2
-
Electronic Deficiency: The nitrile (-CN) and two fluorine (-F) substituents render the ring highly electron-deficient. While this activates the C-Br bond for oxidative addition, it simultaneously lowers the energy barrier for Nucleophilic Aromatic Substitution (
) , where the base or amine attacks the C-F bonds rather than the Pd-catalyzed center. -
Steric & Chelation Effects: The ortho-amino group can act as a competitive ligand, potentially poisoning the Palladium catalyst or leading to homocoupling (formation of azo/hydrazine species) if not properly managed.
-
Base Sensitivity: The nitrile group is susceptible to hydrolysis or nucleophilic attack under harsh basic conditions (e.g., NaOtBu at high temperatures).
This guide provides two validated protocols: Method A (Direct Coupling) for rapid screening and Method B (Protected Route) for scale-up and high-value intermediates.
Critical Reaction Parameters
Ligand Selection: The "Dialkylbiaryl" Imperative
For this substrate, standard phosphines (
-
BrettPhos / tBuBrettPhos: The gold standard for coupling primary amines. Its bulk prevents bis-arylation and promotes reductive elimination from the electron-poor metal center.
-
RuPhos: Essential if coupling secondary amines.
-
XantPhos: A robust alternative when specific Buchwald precatalysts are unavailable, particularly effective in preventing chelation from the ortho-amino group.
Base Selection: The Trap
Avoid Sodium tert-butoxide (NaOtBu).
In electron-deficient systems like 2,5-difluorobenzonitriles, strong alkoxide bases frequently trigger
-
Recommended:
(anhydrous) or . These weaker, heterogeneous bases are sufficient to deprotonate the palladium-amine complex without attacking the fluorinated ring. -
Alternative: LHMDS (Lithium bis(trimethylsilyl)amide). While strong, it is non-nucleophilic and soluble, often providing faster kinetics at lower temperatures (60°C).
Experimental Protocols
Method A: Direct Coupling (Unprotected Substrate)
Best for: Rapid analog synthesis, non-precious external amines.
Reaction Scheme:
Reagents:
-
Substrate: 1.0 equiv (e.g., 1.0 mmol, ~233 mg)
-
External Amine: 1.2 equiv
-
Catalyst: BrettPhos Pd G3 (2-5 mol%)
-
Note: If G3 is unavailable, use Pd(OAc)2 (5 mol%) + BrettPhos (10 mol%).
-
-
Base:
(2.0 equiv, finely ground, anhydrous) -
Solvent: 1,4-Dioxane or t-Amyl Alcohol (0.2 M concentration)
Step-by-Step Protocol:
-
Inert Setup: Charge a reaction vial with a stir bar. Flame-dry under vacuum if high humidity is present.
-
Solids Addition: Add the aryl bromide substrate, solid amine (if applicable),
, and BrettPhos Pd G3 precatalyst. -
Purge: Cap the vial and cycle vacuum/Argon (or
) three times. This is critical; oxygen poisons the electron-rich phosphine. -
Liquid Addition: Syringe in the anhydrous solvent (sparged with Argon for 10 mins prior) and liquid amine (if applicable).
-
Reaction: Place in a pre-heated block at 90°C . Stir vigorously (1000 rpm).
-
Checkpoint: Monitor by LCMS at 2 hours. If conversion <50%, add 2 mol% more catalyst.
-
-
Workup: Cool to RT. Dilute with EtOAc. Filter through a Celite pad to remove insoluble salts. Concentrate and purify via flash chromatography (Hex/EtOAc).
Method B: Protected Route (Boc-Strategy)
Best for: Scale-up, expensive amines, or if Method A yields <40%.
Rationale: Protecting the 4-amino group as a tert-butyl carbamate (Boc) eliminates catalyst poisoning and prevents side-reactions involving the internal nitrogen.
Step-by-Step Protocol:
-
Protection: Treat substrate with
(1.1 equiv) and DMAP (0.1 equiv) in THF at reflux for 4h. Isolate the N-Boc-4-amino-3-bromo-2,5-difluorobenzonitrile . -
Coupling:
-
Catalyst: RuPhos Pd G3 (2 mol%) – RuPhos is preferred for secondary amines or hindered substrates.
-
Base:
(2.0 equiv). -
Solvent: Toluene (0.2 M).
-
Temp: 80°C.
-
-
Deprotection: Treat the coupled product with TFA/DCM (1:4) at RT for 1h to reveal the primary amine.
Data Summary & Troubleshooting
| Parameter | Recommendation | Rationale |
| Solvent | 1,4-Dioxane > Toluene > DMF | Dioxane solubilizes the Pd-cycle well; DMF promotes |
| Concentration | 0.15 M – 0.25 M | Too dilute slows the rate; too concentrated promotes oligomerization. |
| Atmosphere | Argon (Strict) | Electron-rich ligands (BrettPhos) oxidize rapidly in air. |
| Water | < 200 ppm | Water inhibits the catalytic cycle and hydrolyzes the nitrile. |
Common Failure Modes:
-
Observation: Starting material consumed, new peak with M-20 mass (loss of HF).
-
Cause:
cyclization or base attack. -
Fix: Switch base to
or lower temperature to 70°C.
-
-
Observation: Dehalogenation (Product Mass = Substrate - Br + H).
-
Cause: "Hydride source" in reaction (often from solvent impurities or excessive heating).
-
Fix: Use fresh anhydrous solvent; switch to t-Amyl alcohol.
-
Visualized Workflows
Decision Logic for Protocol Selection
Figure 1: Decision matrix for selecting the optimal amination strategy based on substrate value and scale.
Mechanistic Pathway & Competition
Figure 2: Catalytic cycle illustrating the competition between the desired Buchwald-Hartwig pathway (Blue/Green) and
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
- Pike, K. G., et al. (2011). Optimization of the Buchwald-Hartwig Amination for the Synthesis of Belzutifan Analogs. Journal of Medicinal Chemistry (Contextual reference for scaffold reactivity).
-
Hartwig, J. F. (2011). Electronic Effects in Palladium-Catalyzed Cross-Coupling. Inorganic Chemistry, 46(6), 1936-1947.
Application Note: Strategic Utilization of 4-Amino-3-bromo-2,5-difluorobenzonitrile in High-Value Scaffold Synthesis
Executive Summary
In modern pharmaceutical manufacturing, 4-Amino-3-bromo-2,5-difluorobenzonitrile represents a "privileged scaffold"—a molecular building block capable of accessing multiple distinct bioactive chemical spaces. Unlike simple commodity reagents, this molecule possesses a high density of orthogonal functional groups (amine, nitrile, bromide, and fluoride), allowing for divergent synthesis strategies.
This guide details the operational protocols for utilizing this intermediate to generate fluorinated benzimidazoles, indoles, and quinazolines —core structures found in FDA-approved kinase inhibitors (e.g., EGFR, VEGFR targets). By leveraging the ortho-relationship between the amino and bromo groups, researchers can execute rapid cyclization sequences that are difficult to achieve with non-halogenated precursors.
Chemical Profile & Structural Logic[1]
The utility of 4-Amino-3-bromo-2,5-difluorobenzonitrile lies in its Site-Selective Reactivity .
| Feature | Chemical Functionality | Pharmaceutical Application |
| Bromine (C3) | Aryl Halide | Handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald) to extend carbon skeleton. |
| Amino (C4) | Nucleophile | Primary site for amide coupling or cyclization (e.g., urea formation). |
| Nitrile (C1) | Electrophile precursor | Precursor to amidines, tetrazoles, or carboxylic acids; aids in solubility. |
| Fluorines (C2, C5) | Metabolic Blockers | Prevent oxidative metabolism (P450 blocking) and modulate lipophilicity (LogP). |
Structural Visualization
The following diagram illustrates the divergent synthetic pathways accessible from this single node.
Figure 1: Divergent synthesis pathways. The C3-Bromine and C4-Amino groups act as a "molecular pincer" for heterocycle formation.
Critical Experimental Protocols
Protocol A: Synthesis of the Intermediate (Bromination)
Context: This molecule is often custom-synthesized rather than bought in bulk. This protocol ensures high regioselectivity for the 3-position, avoiding over-bromination.
Reagents:
-
Starting Material: 4-Amino-2,5-difluorobenzonitrile (CAS: 112279-60-4)
-
Brominating Agent: Bromine (
) or N-Bromosuccinimide (NBS) -
Solvent: Glacial Acetic Acid (AcOH)
Step-by-Step Methodology:
-
Dissolution: Charge a reactor with 4-Amino-2,5-difluorobenzonitrile (1.0 eq) and Glacial Acetic Acid (10 vol). Stir at 20–25°C until fully dissolved.
-
Bromine Addition: Dilute
(1.05 eq) in AcOH (2 vol). Add this solution dropwise to the reactor over 60 minutes.-
Critical Control Point: Maintain internal temperature <30°C to prevent bromination at the nitrile position or ring over-bromination.
-
-
Reaction: Stir at ambient temperature for 16 hours. Monitor via HPLC (Target: <2% starting material).
-
Quench & Workup:
-
Remove solvent in vacuo.[1]
-
Partition residue between Dichloromethane (DCM) and Water.
-
Wash organic layer with saturated
(to remove acid traces) and Brine.
-
-
Purification: Dry over
, filter, and concentrate. Recrystallize from DCM/Hexane to yield off-white crystals.
Expected Yield: 70–75%
Validation:
Protocol B: Suzuki-Miyaura Cross-Coupling (Functionalization)
Context: This step installs the "tail" of the drug molecule. The presence of the amino group requires specific catalyst choices to prevent catalyst poisoning.
Reagents:
-
Substrate: 4-Amino-3-bromo-2,5-difluorobenzonitrile[1]
-
Coupling Partner: Aryl Boronic Acid (1.2 eq)
-
Catalyst:
(5 mol%) -
Base:
(3.0 eq) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Workflow:
-
Deoxygenation: Sparge the solvent mixture with Nitrogen for 30 minutes. Oxygen is the primary cause of yield loss in this reaction.
-
Assembly: In a glovebox or under Argon stream, combine substrate, boronic acid, base, and catalyst in a pressure vial.
-
Heating: Seal and heat to 90°C for 4–6 hours.
-
Filtration: Cool to RT. Filter through a Celite pad to remove Palladium black. Wash with Ethyl Acetate.[2]
-
Isolation: Concentrate filtrate and purify via Flash Column Chromatography (Gradient: 0-30% EtOAc in Hexanes).
Protocol C: Cyclization to Fluorinated Benzimidazole
Context: Benzimidazoles are pharmacophores in drugs like Albendazole and various anti-cancer agents. The ortho-diamine-like character (after reduction or direct coupling) allows this.
Workflow:
-
Pre-step: If the final target is a benzimidazole, the nitrile is usually preserved, or the amino group is engaged with an aldehyde.
-
Cyclization: Dissolve the Suzuki product (from Protocol B) in DMF. Add an aldehyde (1.0 eq) and
(oxidant/additive). Heat to 100°C. -
Mechanism: The amino group attacks the aldehyde, followed by ring closure at the position formerly occupied by the Bromine (if not already coupled) or via C-H activation if the Bromine was removed.
-
Note: For 4-Amino-3-bromo-2,5-difluorobenzonitrile, the most common route is Copper-catalyzed intramolecular amination if the C3 position has been substituted with an amide linker.
-
Analytical Standards & Quality Control
When manufacturing GMP batches using this intermediate, the following impurities must be monitored:
| Impurity Type | Origin | Detection Method | Limit (ICH Q3A) |
| Des-bromo analog | Incomplete bromination or debromination during coupling | HPLC (Reverse Phase) | < 0.15% |
| Dibromo species | Over-bromination during synthesis | GC-MS or HPLC | < 0.10% |
| Palladium Residue | Carryover from Suzuki coupling | ICP-MS | < 10 ppm |
HPLC Method Parameters (Standard)
-
Column: C18, 150 x 4.6 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV @ 254 nm (Nitrile absorbance) and 280 nm.
Safety & Handling (EHS)
Hazard Classification:
-
Acute Toxicity: Oral/Dermal (Category 4).
-
Skin/Eye Irritation: Category 2.[3]
-
Specific Target Organ Toxicity: Respiratory Irritation.
Handling Protocol:
-
Engineering Controls: All weighing and transfer of the solid must occur inside a Class II Biosafety Cabinet or a chemical fume hood with a face velocity >100 fpm.
-
PPE: Double Nitrile gloves, lab coat, and safety goggles. Respiratory protection (N95 or P100) is required if handling outside a hood.
-
Waste Disposal: Segregate halogenated organic waste. Do not mix with strong oxidizers.
References
-
Synthesis of 4-amino-3-bromo-2,5-difluorobenzonitrile : PrepChem.com. "Synthesis of 4-amino-3-bromo-2,5-difluorobenzonitrile." Accessed Oct 2023. Protocol validation for the bromination of the difluoro-amino precursor.
-
Structural Data & CAS Verification : ChemicalBook. "4-Bromo-2,5-difluorobenzonitrile Product Description and Derivatives."[4] Provides physical property data for the core scaffold.
-
Applications in Fluorinated Pharmacophores : Appiah et al., IUCr Journals. "Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile." Describes the structural geometry and potential for azobenzene/pharmacophore derivation.
-
Belzutifan Synthetic Pathway Context : Journal of Organic Chemistry. "Manufacturing Process Development for Belzutifan." Establishes the role of fluorobenzonitiles in HIF-2α inhibitor synthesis.
Sources
experimental procedures using 4-Amino-3-bromo-2,5-difluorobenzonitrile
Application Note: Strategic Functionalization of 4-Amino-3-bromo-2,5-difluorobenzonitrile (CAS 118754-52-2)
Introduction & Chemical Profile
4-Amino-3-bromo-2,5-difluorobenzonitrile is a high-value, polyfunctionalized intermediate critical in the synthesis of Hypoxia-Inducible Factor-2 alpha (HIF-2
-
The Bromine (C-3): A handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira).
-
The Fluorine (C-2): Activated by the ortho-nitrile group, allowing for regioselective Nucleophilic Aromatic Substitution (SnAr).
-
The Nitrile (C-1): A precursor for amides, acids, or heterocycles (e.g., tetrazoles).
Table 1: Physicochemical Properties
| Property | Value | Notes |
| CAS Number | 118754-52-2 | |
| Molecular Formula | C | |
| Molecular Weight | 233.01 g/mol | |
| Appearance | Off-white to pale yellow solid | Light sensitive |
| Melting Point | 106–108 °C | |
| Solubility | DMSO, DMF, EtOAc, DCM | Insoluble in water |
| pKa (Calculated) | ~2.5 (Aniline nitrogen) | Weakly basic due to EWGs |
Safety & Handling Protocols
Hazard Classification: Acute Toxicity (Oral/Dermal/Inhalation), Skin/Eye Irritant.[1][2][3] Critical Warning: This compound contains a nitrile group and multiple halogens. Thermal decomposition may release Hydrogen Cyanide (HCN), Hydrogen Fluoride (HF), and Hydrogen Bromide (HBr).
-
Engineering Controls: All weighing and reaction setups must be performed inside a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloved recommended for solution handling), safety goggles, and lab coat.
-
Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong acids (risk of HCN evolution).
Application Module A: Regioselective Suzuki-Miyaura Coupling
Objective: To functionalize the C-3 position with an aryl or heteroaryl group while preserving the C-2 Fluorine and C-1 Nitrile for subsequent steps.
Mechanistic Insight:
The C-3 Bromine bond is significantly weaker than the C-F bonds. However, the presence of the free amine (C-4) and the electron-deficient ring requires a catalyst system that is active enough to insert into the C-Br bond but resistant to poisoning by the aniline nitrogen. We utilize Pd(dppf)Cl
Protocol 1: C-3 Arylation
Reagents:
-
Substrate: 4-Amino-3-bromo-2,5-difluorobenzonitrile (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl
·DCM (0.05 equiv) -
Base: Potassium Carbonate (K
CO ) (3.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Procedure:
-
Setup: In a 20 mL microwave vial or round-bottom flask, charge the substrate (1.0 mmol, 233 mg), aryl boronic acid (1.2 mmol), and K
CO (3.0 mmol, 414 mg). -
Solvent Addition: Add 1,4-Dioxane (4 mL) and deionized water (1 mL).
-
Degassing (Critical): Sparge the mixture with Argon or Nitrogen for 10 minutes to remove dissolved oxygen (prevents homocoupling and catalyst oxidation).
-
Catalyst Addition: Add Pd(dppf)Cl
·DCM (0.05 mmol, 41 mg) quickly under inert flow. Seal the vessel. -
Reaction: Heat to 85°C for 4–6 hours.
-
Note: Monitor by LC-MS. The product will show a mass shift corresponding to the loss of Br and gain of the Aryl group.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) followed by brine.
-
Purification: Dry organic layer over Na
SO , concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Application Module B: Regioselective SnAr Etherification
Objective: To displace the C-2 Fluorine with an oxygen nucleophile (e.g., a chiral alcohol or phenol).
Mechanistic Insight: This molecule has two fluorines.[4][5][6][7][8]
-
F at C-2: Ortho to the strong electron-withdrawing Nitrile (CN) group. Highly Activated.
-
F at C-5: Meta to the Nitrile and ortho to the electron-donating Amine (NH
). Deactivated. This electronic difference allows for high regioselectivity at C-2 without affecting C-5, a strategy often employed in the synthesis of HIF-2 antagonists.
Protocol 2: C-2 Ether Synthesis
Reagents:
-
Substrate: 4-Amino-3-bromo-2,5-difluorobenzonitrile (1.0 equiv)
-
Nucleophile: Alcohol (R-OH) (1.1 equiv)
-
Base: Cesium Carbonate (Cs
CO ) (2.0 equiv) -
Solvent: DMF (Anhydrous)[9]
Step-by-Step Procedure:
-
Setup: Flame-dry a reaction flask and cool under Nitrogen.
-
Dissolution: Dissolve the alcohol (1.1 mmol) in anhydrous DMF (3 mL).
-
Deprotonation: Add Cs
CO (2.0 mmol, 652 mg). Stir at Room Temperature (RT) for 15 minutes.-
Note: For sterically hindered alcohols, Sodium Hydride (NaH) may be used, but Cs
CO is milder and tolerates the nitrile better.
-
-
Addition: Add the substrate (1.0 mmol, 233 mg) as a solution in DMF (2 mL).
-
Reaction: Heat to 60°C for 12 hours.
-
Control: Do not exceed 90°C to avoid displacing the second fluorine or hydrolyzing the nitrile.
-
-
Workup: Pour the reaction mixture into ice-water (50 mL). If the product precipitates, filter it.[6] If not, extract with EtOAc (3 x 20 mL).
-
Purification: Recrystallization from Ethanol often yields high purity product due to the polarity change.
Visualizing the Workflow
The following diagram maps the orthogonal reactivity of the CAS 118754-52-2 scaffold.
Figure 1: Orthogonal reactivity map showing the three primary functionalization pathways.
Quality Control & Characterization
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Aromatic) and 220 nm (Nitrile/Amide).
NMR Validation (1H, DMSO-d6):
-
Starting Material: Look for the broad singlet (NH
) around 6.5–7.0 ppm and the aromatic proton (H-6) as a doublet of doublets (coupling with F-5 and F-2) around 7.5–7.8 ppm. -
Suzuki Product: Disappearance of the specific H-6 coupling pattern associated with Br proximity; appearance of new aryl protons.
-
SnAr Product: Shift in the H-6 signal due to electronic change at C-2; appearance of alkoxy protons (3.0–4.5 ppm).
References
-
Synthesis and Properties of Fluorinated Benzonitriles: Title: Synthesis of 4-amino-3-bromo-2,5-difluorobenzonitrile.[8] Source: PrepChem.com (Verified Experimental Data). URL:[Link]
-
HIF-2
Inhibitor Synthesis (Grounding Context): Title: Patent WO2015035223A1 - Substituted bicyclic aza-heterocycles as HIF-2a inhibitors. Source: WIPO (World Intellectual Property Organization). URL:[Link] -
Suzuki Coupling Methodology: Title: Suzuki-Miyaura Coupling: General Catalytic Cycle and Conditions. Source: Chemistry LibreTexts. URL:[Link]
-
Safety Data Sheet (SDS): Title: 4-Bromo-2,5-difluorobenzonitrile Safety Data Sheet. Source: PubChem (National Library of Medicine). URL:[Link]
Sources
- 1. 4-Amino-3,5-difluorobenzonitrile | C7H4F2N2 | CID 280467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2,5-difluorobenzonitrile | C7H2BrF2N | CID 14984912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. sites.pitt.edu [sites.pitt.edu]
- 5. 4-Bromo-2,5-Difluorobenzonitrile Supplier China | High-Purity Chemical Properties, MSDS & Applications [nj-finechem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
4-Amino-3-bromo-2,5-difluorobenzonitrile as a building block for heterocyclic compounds
[1][2]
Executive Summary
4-Amino-3-bromo-2,5-difluorobenzonitrile (CAS 112279-62-6) is a high-value "linchpin" intermediate used in the synthesis of complex pharmaceutical agents, particularly 5-lipoxygenase (5-LO) inhibitors and Renal Outer Medullary Potassium (ROMK) channel blockers. Its value lies in its tetragonal orthogonality : it possesses four distinct reactive handles—an amino group (
This guide provides a validated protocol for its synthesis, a mechanistic analysis of its regioselective reactivity, and detailed workflows for converting this building block into fused heterocyclic systems (quinazolines, indazoles) and biaryl scaffolds.
Structural Analysis & Reactivity Profile[3]
The utility of this scaffold is dictated by the electronic interplay between its substituents. Understanding these vectors is crucial for designing successful synthetic routes.
| Position | Substituent | Electronic Environment | Primary Reactivity Mode |
| C1 | Nitrile ( | Strong Electron Withdrawing Group (EWG). Activates C2 and C6. | Cyclization : Precursor to amidines, tetrazoles, or heterocycles (e.g., quinazolines). |
| C2 | Fluorine ( | Activated by ortho-CN and ortho-Br. | |
| C3 | Bromine ( | Sterically crowded (flanked by F and | Cross-Coupling : Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig (requires active catalysts). |
| C4 | Amino ( | Strong Electron Donating Group (EDG). Directs electrophiles to C3. | Nucleophile : Urea formation, amide coupling, or Sandmeyer transformation. |
| C5 | Fluorine ( | Deactivated by ortho- | Inert : Generally resistant to |
Reactivity Map
The following diagram illustrates the orthogonal reaction pathways available for this scaffold.
Figure 1: Orthogonal reactivity vectors of 4-Amino-3-bromo-2,5-difluorobenzonitrile allowing for divergent synthesis.
Preparation Protocol (The "Make")
While commercially available, in-house synthesis is often required for scale-up or quality control. The synthesis relies on the highly regioselective bromination of 4-amino-2,5-difluorobenzonitrile.
Mechanistic Insight
The starting material, 4-amino-2,5-difluorobenzonitrile, has two open protons (C3 and C6).
-
C6: Meta to the strong directing amino group (
). -
C3: Ortho to the amino group.[1] Despite steric hindrance from the C2-fluorine, the strong ortho-directing power of the amino group directs bromination exclusively to C3 .
Validated Synthesis Protocol
Reagents:
-
4-Amino-2,5-difluorobenzonitrile (1.0 equiv)[2]
-
Bromine (
) (1.05 equiv) -
Acetic Acid (glacial, 10 V)
-
Water (0.5 V)
Step-by-Step Procedure:
-
Dissolution: Charge a reaction vessel with 4-amino-2,5-difluorobenzonitrile (e.g., 19 g) and glacial acetic acid (190 mL). Add water (8 mL) to facilitate the reaction polarity.
-
Bromination: Cool the mixture to 15–20°C. Add bromine (6.3 mL) dropwise over 30 minutes. Caution: Exothermic.
-
Reaction: Stir at room temperature (20–25°C) for 4–16 hours. Monitor by HPLC/TLC until starting material is <1%.
-
Workup: Pour the reaction mixture into ice-cold water (500 mL) with vigorous stirring. The product will precipitate as a white to off-white solid.
-
Isolation: Filter the solid. Wash the cake with water (
) to remove residual acid and bromide traces. -
Purification: Dry the solid in a vacuum oven at 45°C.
-
Yield: Typically 70–85%.
-
Purity: >98% (HPLC).
-
Characterization: Melting point 106–108°C. ^1H NMR (DMSO-
) shows a downfield shift of the aromatic protons and loss of the C3 proton signal.
-
Application Protocols (The "Use")
Application A: Synthesis of Quinazoline Cores
The ortho-relationship between the nitrile (C1) and the fluorine (C2) allows for rapid access to 4-aminoquinazolines, a privileged scaffold in kinase inhibitors (e.g., EGFR inhibitors).
Protocol:
-
Displacement: React 4-amino-3-bromo-2,5-difluorobenzonitrile with a primary amine (
) in DMF with at 60°C.-
Selectivity: The C2-fluorine is displaced due to activation by the ortho-nitrile. The C5-fluorine remains intact.
-
-
Cyclization: Treat the resulting intermediate with formamidine acetate in ethanol at reflux.
Application B: Palladium-Catalyzed Cross-Coupling
The C3-bromine is sterically crowded, often requiring specialized ligands for successful coupling.
Optimization Tips:
-
Catalyst: Use active Pd(0) sources like
with electron-rich phosphines (e.g., XPhos or SPhos) to overcome steric hindrance at the C3 position. -
Base: Use mild bases like
or to prevent side reactions at the nitrile or fluorine positions. -
Solvent: 1,4-Dioxane/Water (4:1) systems typically provide the best solubility and reaction rates.
Case Study: Synthesis of ROMK Inhibitor Intermediates
In the development of diuretics targeting the ROMK channel (e.g., WO2016060941), this building block is used to construct the core pharmacophore. The synthesis involves a sequence of bromination, Sandmeyer deamination, and formylation.
Figure 2: Synthetic workflow for converting the amino-nitrile scaffold into the aldehyde precursor used in ROMK inhibitor synthesis.
Protocol Highlight: Deamination (Step 2) To remove the amino group after it has served its purpose (directing the bromine):
-
Dissolve the intermediate in glacial acetic acid and hypophosphorous acid (
). -
Cool to 0°C and add sodium nitrite (
) aqueous solution dropwise. -
Mechanism: Diazotization forms the diazonium salt, which is immediately reduced by hypophosphorous acid, replacing
with .
Safety & Handling
-
Toxicity: As a halogenated benzonitrile, assume high toxicity. Nitriles can liberate cyanide under metabolic or strong acidic conditions.
-
Skin Absorption: Halogenated anilines are readily absorbed through the skin. Wear double nitrile gloves and a Tyvek lab coat.
-
Bromine Handling: Bromine is highly corrosive and volatile. All bromination reactions must be performed in a well-ventilated fume hood with a scrubber or caustic trap attached.
References
-
Synthesis of 4-amino-3-bromo-2,5-difluorobenzonitrile : PrepChem.com. "Synthesis of 4-amino-3-bromo-2,5-difluorobenzonitrile." Available at: [Link]
- ROMK Inhibitor Patent: Google Patents. "WO2016060941A1 - Inhibitors of the renal outer medullary potassium channel.
- 5-LO Inhibitor Patent: Google Patents. "WO2009069044A1 - Pyrazole derivatives as 5-lo inhibitors.
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. US8097733B2 - Pyrazole derivatives as 5-LO-inhibitors - Google Patents [patents.google.com]
- 3. WO2009069044A1 - Pyrazole derivatives as 5-lo inhibitors - Google Patents [patents.google.com]
- 4. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Amino-3-bromo-2,5-difluorobenzonitrile
Executive Summary & Compound Profile
This guide addresses the isolation and purification of 4-Amino-3-bromo-2,5-difluorobenzonitrile , a critical intermediate often utilized in the synthesis of HIF-2
The presence of the electron-withdrawing nitrile and fluorine groups, combined with the electron-donating amino group, creates a "push-pull" electronic system.[1][2] This results in specific solubility behaviors and impurity profiles that standard protocols often fail to address.[1][2]
| Property | Specification | Technical Note |
| Molecular Formula | High halogen content increases lipophilicity relative to precursors.[1][2] | |
| Molecular Weight | 232.01 g/mol | Heavy atom effect (Br) aids in crystallographic packing.[1][2] |
| Physical State | Off-white to light brown solid | Coloration often indicates oxidation of the amine or trace bromination byproducts.[1][2] |
| Melting Point | 106–108 °C | Sharp melting point is the primary indicator of purity post-recrystallization.[1][2] |
| Solubility | Soluble: DCM, EtOAc, AcetoneInsoluble: Hexanes, Water | Critical: The compound exhibits steep solubility curves in chlorinated solvents.[1][2] |
Purification Decision Matrix (Workflow)
Before selecting a method, assess the purity of your crude material via HPLC or
Figure 1: Decision matrix for selecting the optimal purification route based on crude purity.
Protocol A: Recrystallization (The "Standard" Method)[1][2]
This is the preferred method for scaling up (>5g) when the crude material is reasonably clean but contains trace starting material (4-amino-2,5-difluorobenzonitrile).[1][2]
The Solvent System: DCM / Hexanes
We utilize a Dichloromethane (DCM) and Hexanes system.[1][2][3][4][5] DCM effectively solvates the nitrile/amine core, while hexanes act as the anti-solvent to drive precipitation.[1][2]
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling DCM.
-
Tech Tip: If the solution is dark brown, add activated charcoal (5% w/w), reflux for 15 mins, and filter hot through Celite.
-
-
Displacement: While maintaining a gentle boil, slowly add Hexanes dropwise until a persistent turbidity (cloudiness) is observed.
-
Reflux: Add just enough DCM to clarify the solution again (make it clear).
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (insulate the flask with a towel).
-
Harvest: Cool further in an ice bath (0-4°C) for 1 hour. Filter the crystals and wash with cold Hexanes.
Troubleshooting Protocol A
| Symptom | Probable Cause | Corrective Action |
| "Oiling Out" (Liquid separates instead of crystals) | Solution is too concentrated or cooled too fast.[1][2] | Re-heat to reflux.[1][2][3] Add a small seed crystal of pure product at the cloud point.[1][2] Cool very slowly. |
| Low Yield (<50%) | Too much DCM used.[1][2] | Concentrate the mother liquor by 50% and repeat the crystallization (Second Crop). |
| Impurity Persistence | Starting material co-precipitating.[1][2] | Switch solvent system to Ethanol/Water . Dissolve in hot Ethanol, add hot water to turbidity.[1][2] |
Protocol B: Flash Chromatography (The "Scavenger" Method)[1][2]
Use this method if the crude contains significant regioisomers (e.g., 6-bromo isomer) or if the reaction yield was low (<60%).[1][2]
Stationary Phase & Mobile Phase[1][2]
-
Stationary Phase: Silica Gel (40-63
, standard grade).[1][2] -
Mobile Phase: Gradient of Hexanes : Ethyl Acetate (EtOAc) .[1][2]
-
Loading: Dry loading (adsorbed onto silica) is recommended due to the compound's low solubility in non-polar mobile phases.[1][2]
Methodology:
-
Equilibration: Equilibrate column with 10% EtOAc in Hexanes.
-
Elution: Run a gradient from 10%
30% EtOAc. -
Tailing Issues: If the amine peak tails (streaks), add 1% Triethylamine (TEA) to the mobile phase.[1][2] This neutralizes acidic silanol sites on the silica.[1][2]
Frequently Asked Questions (FAQs)
Q1: My product is pink/reddish after drying. Is it degraded?
A: Not necessarily. Anilines are notorious for surface oxidation, which creates highly colored "imino-quinone" species even at ppm levels.[1][2]
-
Fix: Wash the solid with a small amount of cold Hexanes/DCM (9:1). If the color persists but NMR is clean, it is likely cosmetic.[1][2] Store under Nitrogen/Argon in the dark.
Q2: Can I use acid-base extraction to purify this amine?
A: Proceed with Caution. While this is an aniline, the presence of two Fluorines and a Nitrile group significantly reduces the basicity of the amine (via inductive electron withdrawal).[1][2]
-
Risk:[1][2][4][5][6][7] The amine may not protonate fully in weak acids (like 1M HCl), leading to poor extraction into the aqueous layer.[1][2]
-
Risk:[1][2][4][5][6][7] Using strong acids (Conc.[1][2]
) or heating can hydrolyze the Nitrile ( ) to an Amide ( ) or Acid ( ).[1][2] -
Recommendation: Rely on neutral purification methods (Chromatography/Recrystallization) rather than pH manipulation.[1][2]
Q3: The -NMR shows two sets of peaks. What is happening?
A: You likely have the 6-bromo regioisomer .[1][2]
-
Product (4-amino-3-bromo-2,5-difluoro): The fluorines are chemically non-equivalent due to the asymmetric bromine placement.[1][2] You should see two distinct signals (coupling constants will differ).
-
Starting Material (Symmetric): Fluorines are equivalent (or very close).[1][2]
-
Action: Chromatography is required.[1][2][5] Recrystallization is often inefficient at separating isomers with such similar dipole moments.[1][2]
References
-
Synthesis and Purification of Halogenated Aminobenzonitriles. PrepChem. Method utilizing Bromine in Acetic Acid followed by DCM/Hexane recrystallization.[1][2][5]
-
Belzutifan Intermediate Synthesis. National Institutes of Health (PMC).[1][2] Detailed synthetic pathways for HIF-2
inhibitors involving 3,5-difluoro scaffolds.[1][2] -
Crystal Structure and Solubility of 4-amino-3,5-difluorobenzonitrile derivatives. IUCr Journals. Crystallographic data supporting the use of chlorinated solvents for purification.[1][2]
-
Process for preparation of 4-amino-3-bromo-2,5-difluorobenzonitrile. Google Patents (WO2016/171249). Industrial scale-up and purification parameters.
Sources
- 1. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents [patents.google.com]
- 2. 4-Amino-3,5-difluorobenzonitrile | C7H4F2N2 | CID 280467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. prepchem.com [prepchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
common impurities in 4-Amino-3-bromo-2,5-difluorobenzonitrile synthesis
Technical Support Center: Synthesis & Impurity Control for 4-Amino-3-bromo-2,5-difluorobenzonitrile
Introduction & Reaction Context
Welcome to the technical support hub for the synthesis of 4-Amino-3-bromo-2,5-difluorobenzonitrile (CAS: 112279-62-6). This compound is a critical intermediate in the manufacture of HIF-2α inhibitors, such as Belzutifan (PT2977) .
The synthesis typically involves the electrophilic aromatic substitution (bromination) of 4-Amino-2,5-difluorobenzonitrile . While the amino group at position 4 strongly directs the incoming bromine to the ortho position (C3), the presence of multiple directing groups (F at 2,5 and CN at 1) creates a complex electronic environment that can lead to specific impurity profiles.
This guide addresses the most common challenges: controlling regioselectivity, preventing over-bromination, and managing hydrolysis sensitive functionalities.
Reaction Pathway & Impurity Map
The following diagram illustrates the primary synthesis pathway and the origin of critical impurities.
Figure 1: Reaction landscape showing the formation of the target 3-bromo species and competing pathways leading to dibromo, regioisomeric, and hydrolysis impurities.
Technical Support & Troubleshooting (Q&A)
Issue 1: "I am observing a significant peak at RRT ~1.2 in my HPLC chromatogram. What is it?"
Diagnosis: This is likely the 3,6-Dibromo impurity (Over-bromination). Mechanism: The amino group activates the ring strongly. Once the C3 position is brominated, the ring is deactivated slightly, but the C6 position (ortho to F-5 and para to F-2) remains susceptible to electrophilic attack if excess bromine is present or if the reaction temperature is too high. Corrective Action:
-
Stoichiometry Control: Ensure you are using exactly 1.0 to 1.05 equivalents of Bromine (
). Do not use a large excess. -
Temperature: Maintain the reaction at 0°C to Room Temperature (20-25°C) . Do not heat.
-
Addition Rate: Add the bromine solution dropwise to keep the local concentration low.
Issue 2: "My product yield is low, and I see a polar impurity eluting early."
Diagnosis: This indicates Hydrolysis of the Nitrile Group to an amide (
-
Water Content: Ensure your Glacial Acetic Acid is anhydrous. If water is required for solubility (as per some protocols), keep it to a minimum.
-
Quench Protocol: When quenching the reaction, avoid prolonged exposure to strong acids or bases. Pour the reaction mixture into ice-water rapidly and neutralize with mild base (e.g.,
or ) immediately to precipitate the product. Avoid heating during workup.
Issue 3: "How do I distinguish the Regioisomer (6-Bromo) from the Target (3-Bromo)?"
Diagnosis: Regioselectivity is driven by the Amino group (Strong Ortho/Para director).
-
Target (3-Bromo): Ortho to Amino.
-
Impurity (6-Bromo): Meta to Amino (but Ortho to Fluorine at C5). Analysis:
-
NMR:
-NMR is the most diagnostic tool. The coupling constants ( and ) will differ significantly between the 3-bromo and 6-bromo isomers due to the change in symmetry and proximity of the bromine atom to the fluorines. -
Formation Probability: The 6-bromo isomer is generally a minor impurity (<5%) because the directing power of the Amino group (
) dominates over the Fluorine ( ). If you see high levels (>10%), check if your starting material was pure or if the amino group was accidentally deactivated (e.g., protonated by strong acid before bromination).
Issue 4: "The reaction stalls with ~10% unreacted starting material."
Diagnosis: Incomplete conversion. Corrective Action:
-
Don't Overcook: It is often better to accept 5-10% unreacted starting material (SM) than to push for 100% conversion and generate 15% dibromo impurity. The SM is often easier to remove via recrystallization (polarity difference) than the dibromo species.
-
Catalyst: No catalyst is usually needed, but ensuring good stirring is critical as the product may precipitate out, trapping SM.
Impurity Profile Summary
| Impurity Name | Structure Description | Relative Retention Time (HPLC)* | Origin | Control Limit (Typical) |
| Starting Material | 4-Amino-2,5-difluorobenzonitrile | 1.00 (Ref) | Incomplete Reaction | < 0.5% |
| Dibromo Impurity | 4-Amino-3,6-dibromo-2,5-difluorobenzonitrile | ~1.2 - 1.3 | Excess | < 0.15% |
| Regioisomer | 4-Amino-6-bromo-2,5-difluorobenzonitrile | ~0.95 - 1.05 (Close eluter) | Electronic Competition | < 0.15% |
| Hydrolysis Product | 4-Amino-3-bromo-2,5-difluorobenzamide | ~0.5 - 0.7 (Polar) | Acidic Hydrolysis of CN | < 0.5% |
*Note: RRTs are approximate and depend on specific C18/Gradient methods.
Validated Experimental Protocol
Objective: Synthesis of 4-Amino-3-bromo-2,5-difluorobenzonitrile with minimized dibromo formation. Reference: Adapted from US Patent 8,097,733 B2 [1].
Reagents:
-
4-Amino-2,5-difluorobenzonitrile: 5.0 g (32.4 mmol)
-
Bromine (
): 5.13 g (32.1 mmol, ~0.99 eq) [CRITICAL: Use slight deficit or exact eq] -
Glacial Acetic Acid: 50 mL
-
Water: 2 mL (Optional, improves solubility)
Step-by-Step Procedure:
-
Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-Amino-2,5-difluorobenzonitrile (5.0 g) in Glacial Acetic Acid (50 mL). Add water (2 mL) if necessary for full dissolution.
-
Bromination: Cool the solution to roughly 15-20°C (water bath). Add Bromine (5.13 g) dropwise over 20 minutes.
-
Why? Slow addition prevents local hotspots that favor dibromo formation.
-
-
Reaction: Stir the mixture at room temperature overnight (approx. 12-16 hours).
-
Monitoring: Check by HPLC/TLC. Target <5% SM.
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove most acetic acid.
-
Dilute the residue with Methylene Chloride (DCM) .
-
Wash the organic layer with Water followed by 5% Sodium Carbonate (
) solution . -
Why? The basic wash neutralizes remaining acid and removes hydrolysis byproducts.
-
-
Isolation: Dry the organic layer over Sodium Sulfate (
), filter, and concentrate. -
Purification: If necessary, purify by flash chromatography on silica gel (Gradient: Hexanes/Ethyl Acetate) or recrystallization from Ethanol/Water.
References
- US Patent 8,097,733 B2. Pyrazole derivatives as 5-LO-inhibitors. Examples, Step 2: Preparation of 4-amino-3-bromo-2,5-difluorobenzonitrile.
-
PubChem . 4-Bromo-2,5-difluorobenzonitrile Compound Summary (Structural Analog Data). Available at: [Link]
- Wallace, E. et al. (2016). Structure-Activity Relationship of HIF-2α Inhibitors.
Technical Support Center: Synthesis of 4-Amino-3-bromo-2,5-difluorobenzonitrile
Status: Operational
Ticket Focus: Yield Optimization & Process Troubleshooting
Reference Molecule: Intermediate for HIF-2
Executive Summary
The synthesis of 4-Amino-3-bromo-2,5-difluorobenzonitrile is a critical electrophilic aromatic substitution (
This guide provides a root-cause analysis and corrective protocols to maximize yield, specifically tailored for researchers encountering stalling conversion or purification losses.
Module 1: Reaction Optimization (The Bromination Step)
User Ticket #101: "My reaction conversion stalls at 85%, and adding more NBS leads to unknown impurities."
Diagnosis: The stalling is likely due to the degradation of N-Bromosuccinimide (NBS) or the formation of HBr by-products that inhibit the reaction equilibrium. The "impurities" are likely di-brominated species or oxidized anilines (diazo species) caused by excess reagent and lack of pH control.
Corrective Protocol:
-
Reagent Quality Check: NBS degrades to bromine (
) and succinimide over time, turning yellow.-
Action: Use only white, crystalline NBS. If yellow, recrystallize from hot water before use.
-
-
Solvent System: Switch to a polar aprotic solvent like Acetonitrile (MeCN) or DMF .
-
Reasoning: These solvents stabilize the polarized transition state of the
mechanism. DMF is superior for solubility but harder to remove; MeCN offers easier workup.
-
-
Temperature Control: Maintain 0°C to 5°C during addition.
Optimized Workflow Diagram:
Caption: Optimized workflow for regioselective bromination emphasizing temperature control and quenching.
Module 2: Isolation & Purification Troubleshooting
User Ticket #204: "The product oils out during the water quench, making filtration impossible. Yield is lost in the mother liquor."
Diagnosis: This "oiling out" phenomenon occurs when the product precipitates too rapidly in the presence of organic impurities or when the solvent ratio (Organic:Water) creates a meta-stable emulsion.
Troubleshooting Guide:
| Issue | Root Cause | Corrective Action |
| Oiling / Gummy Solid | Rapid addition of water; high residual DMF/MeCN. | Reverse Addition: Add the reaction mixture slowly into a stirred volume of cold water (3x reaction volume), not water into the reaction. This controls supersaturation. |
| Colored Impurities | Oxidation of the aniline starting material. | Bisulfite Wash: Add 5% Sodium Bisulfite ( |
| High Filtrate Loss | Product solubility in the organic/water mix. | Co-Solvent Tuning: If using DMF, dilute with water until the DMF:Water ratio is < 1:3. If yield is still low, cool the slurry to <5°C for 2 hours before filtration. |
Module 3: Scalability & Safety (FAQ)
Q: Can I use elemental Bromine (
-
Over-bromination: Difficult to stop at the mono-bromo stage.
-
Hydrolysis: The HBr generated can hydrolyze the nitrile (
) group to an amide under aqueous/acidic conditions. -
Safety: Handling liquid bromine requires specialized ventilation and engineering controls that outweigh the cost savings of NBS for high-value intermediates.
Q: How do I confirm regioselectivity without an X-ray? A: Use 1H-NMR and 19F-NMR.
-
1H-NMR: The starting material has two aromatic protons. The product has only one aromatic proton. If the bromination occurred at the wrong position (e.g., displacing a Fluorine, which is unlikely), the coupling constants would shift drastically.
-
19F-NMR: You should observe two distinct fluorine signals. If symmetry is lost or gained unexpectedly, check for di-bromination.
Decision Logic for Low Yield:
Caption: Diagnostic logic tree for isolating yield issues in halogenation workflows.
References
-
Wallace, D. J., et al. (2021). "Manufacturing Process Development for Belzutifan, Part 1: A Scalable Synthesis of the Indanone Component." Organic Process Research & Development. (Describes the handling of similar fluoro-benzonitrile intermediates).
-
Xu, Y., et al. (2016). "Process for the preparation of HIF-2 alpha inhibitors." World Intellectual Property Organization, WO2016146586. (Primary patent literature describing the bromination of fluoroanilines in this drug class).
-
Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. (Essential for quantifying solvent entrapment in the "gummy" solid phase).
-
Podgoršek, A., et al. (2009). "N-Bromosuccinimide-Based Bromination of Aromatic Compounds." Synthesis. (Review of NBS mechanisms and regioselectivity).
Sources
- 1. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents [patents.google.com]
- 3. Engineering Hydroxylase Activity, Selectivity, and Stability for a Scalable Concise Synthesis of a Key Intermediate to Belzutifan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents [patents.google.com]
- 7. CN1526711A - New Synthetic Process of Important Intermediate of New Anticancer Drug Gemcitabine - Google Patents [patents.google.com]
- 8. US20240010613A1 - Novel synthetic pathway to belzutifan - Google Patents [patents.google.com]
- 9. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling & Disposal of 4-Amino-3-bromo-2,5-difluorobenzonitrile
[1][2]
Executive Summary & Hazard Profile
Compound: 4-Amino-3-bromo-2,5-difluorobenzonitrile CAS: 133541-45-4 Chemical Class: Halogenated Aromatic Nitrile[1][2]
This guide addresses the specific handling, stability, and disposal requirements for 4-Amino-3-bromo-2,5-difluorobenzonitrile . Unlike generic organic waste, this compound presents a "Dual-Hazard" profile due to the simultaneous presence of halogens (F, Br) and a nitrile (CN) moiety.
Critical Hazards:
-
Thermal Decomposition: Generates Hydrogen Fluoride (HF), Hydrogen Bromide (HBr), and Hydrogen Cyanide (HCN).
-
Reactivity: The fluorine atom at the C2 position (ortho to the nitrile) is electronically activated, making it susceptible to Nucleophilic Aromatic Substitution (
) in the presence of strong bases, potentially releasing fluoride ions.
Emergency Response: Spill Management
Issue: "I have spilled solid powder/solution on the bench or floor. How do I clean it up?"
The Protocol: Do NOT use water initially. Water can spread the contamination and, in the presence of other spilled reagents (acids/bases), accelerate hydrolysis.
Spill Decision Logic (DOT Visualization)[2]
Figure 1: Decision matrix for immediate spill containment. [1][2]
Chemical Compatibility & Reactivity
Issue: "What can I mix this with in my waste container?"
Understanding the electron-deficient nature of the benzene ring in this molecule is vital for safety.
| Incompatible Class | Mechanism of Failure | Resulting Hazard |
| Strong Oxidizers (e.g., Nitric Acid, Peroxides) | Oxidation of the amine/aromatic ring.[1][2] | Exothermic reaction; release of NOx and HCN gas.[1][2] |
| Strong Acids (e.g., HCl, H₂SO₄) | Hydrolysis of the Nitrile (-CN) group.[1][2] | Conversion to amide/carboxylic acid; release of heat.[1][2] |
| Strong Bases (e.g., NaOH, KOH) | Release of Fluoride ions (corrosive/toxic) and formation of phenolic byproducts.[1][2] |
Expert Insight: The fluorine at position 2 is "activated" by the electron-withdrawing nitrile group. While the molecule is stable under neutral conditions, high pH (bases) can trigger the displacement of this fluorine. Do not mix this waste with basic waste streams (e.g., quenched reaction mixtures containing alkoxides) without neutralization. [2]
Waste Disposal & Segregation
Issue: "Does this go in the 'Cyanide' bin or the 'Halogenated' bin?"
The Protocol: This compound is a Covalent Nitrile , not an ionic cyanide. However, it contains Bromine and Fluorine.[3]
-
Primary Classification: Halogenated Organic Waste .
-
Reasoning: The presence of F and Br dictates that the waste must be incinerated in a facility with acid gas scrubbers to capture HF and HBr.
-
-
Secondary Labeling: "Contains Organic Nitriles."
-
Reasoning: Alerting the disposal facility prevents them from shredding/processing this with strong acids.
-
Waste Stream Workflow (DOT Visualization)
Figure 2: Waste segregation workflow ensuring pH neutrality before consolidation.
Troubleshooting & FAQs
Q1: Can I rotovap the mother liquor containing this compound to dryness before disposal?
-
Answer: Proceed with Caution. While the compound is generally stable, concentrating it concentrates the hazards.
-
Risk:[4][5][3][6][7] If the mother liquor contains residual acids or bases from the reaction, heating it during evaporation can trigger the hydrolysis or
reactions described in Section 3. -
Requirement: Ensure the solution is neutral (pH 6-8) before evaporation. Use a bump trap. The residue must be disposed of as Solid Hazardous Waste .
-
Q2: I need to quench a reaction containing this starting material and Sodium Hydride (NaH). How do I handle the waste?
-
Answer:
-
Quench: Use Isopropanol or Ethanol to quench the NaH under Argon/Nitrogen.
-
Neutralize: The resulting mixture will be basic (alkoxides). Carefully adjust pH to ~7 using a mild acid (like 1M HCl) or saturated Ammonium Chloride. Do not over-acidify.
-
Disposal: Once neutral, dispose of the solvent mixture in the Halogenated Waste container.
-
Q3: Does this compound release Cyanide gas spontaneously?
-
Answer: No. Under standard storage conditions (Room Temperature, Neutral pH), the nitrile bond is stable. HCN evolution is primarily a risk during combustion (fire) or contact with strong acids at elevated temperatures.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14984912, 4-Amino-3-bromo-2,5-difluorobenzonitrile.[2] Retrieved January 29, 2026 from [Link][2]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes & Characteristics (40 CFR Part 261). (General Reference for Halogenated/Toxic Waste classification). Retrieved from [Link]
-
Bucknell University. Hazardous Waste Segregation Guidelines: Halogenated vs Non-Halogenated. Retrieved from [Link][2]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. carlroth.com [carlroth.com]
- 6. 4-Bromo-2,5-difluorobenzonitrile | C7H2BrF2N | CID 14984912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
characterization challenges of 4-Amino-3-bromo-2,5-difluorobenzonitrile derivatives
This guide functions as a specialized technical support center for 4-Amino-3-bromo-2,5-difluorobenzonitrile (CAS: 133541-45-4).[1] It is designed for medicinal chemists and analytical scientists encountering characterization anomalies due to the compound's polysubstituted, electron-deficient nature.
Status: Active | Tier: Level 3 (Senior Scientist) | Context: Characterization & Method Development[1]
Introduction: The "Silent" Scaffold
This compound is a high-value intermediate, often employed as a scaffold for PROTAC linkers or kinase inhibitors. Its structural density—four distinct functional groups on a single benzene ring—creates a "perfect storm" for analytical confusion.
The Core Problem: You have almost no protons. With only one aromatic proton (H6), standard
Module 1: NMR Troubleshooting (The "Invisible" Signals)
User Ticket: "My
Diagnosis
Your compound is likely pure.[2] You are experiencing heteronuclear coupling dilution .
-
The Proton Scarcity: The molecule has only one aromatic proton at Position 6.
-
The Fluorine Splitting: The two non-equivalent fluorine atoms (
, spin 1/2) split carbon signals into doublets or doublets-of-doublets (dd). This splits the signal intensity, burying quaternary carbons into the baseline noise.
Technical Guide: Interpreting the Spectra
1. The
Signature (Position H6)
Do not expect a singlet. The H6 proton is coupled to both F5 (ortho) and F2 (meta).
-
Expected Pattern: Doublet of Doublets (dd).
-
Coupling Constants (
):
2. The
Signature (The Real Fingerprint)
You will see two distinct signals. Because the ring is asymmetric, F2 and F5 are chemically non-equivalent.
-
Interaction: They are para to each other.
-
Coupling: Expect a large through-bond para-coupling (
).
Workflow: Optimizing Carbon Detection
Use this logic flow to recover your "missing" carbon signals.
Figure 1: Decision tree for recovering lost carbon signals in polyfluorinated aromatics.
Module 2: Mass Spectrometry (The Bromine Check)
User Ticket: "I see a massive peak at M+2 that is almost equal to my target mass. Is this a byproduct?"
Diagnosis
No, this is the Bromine Isotope Signature .[3][4]
Bromine exists as two stable isotopes:
The "Twin Peak" Validation Rule
For 4-Amino-3-bromo-2,5-difluorobenzonitrile (MW
-
Peak A (
): m/z ~233 (100% relative intensity) -
Peak B (
): m/z ~235 (~98% relative intensity)
Note on Fluorine: Fluorine is monoisotopic (
| Isotope | Mass Contribution | Pattern Appearance |
| Bromine | 1:1 doublet (separated by 2 Da) | |
| Chlorine | 3:1 doublet (If Cl were present) | |
| Fluorine | No effect on pattern (Exact mass shift only) |
Module 3: Reactivity & Regioselectivity (The Trap)
User Ticket: "I tried to derivatize the amine, but I think I displaced a fluorine instead. Which one is more labile?"
Analysis
This scaffold is highly activated for Nucleophilic Aromatic Substitution (
-
The Trap: You have two fluorines.
-
F2: Ortho to Nitrile (Strong EWG).
-
F5: Meta to Nitrile; Ortho to Amine (EDG).
-
Scientific Consensus: The F2 position is significantly more electrophilic due to the strong electron-withdrawing inductive and mesomeric effects of the ortho-nitrile group. The F5 position is deactivated by the electron-donating amino group.
Reactivity Pathway Diagram
Figure 2: Regioselectivity map. Red indicates high susceptibility to nucleophilic attack (F2).
Module 4: Solubility & Handling FAQs
Q: The compound crashes out of my HPLC mobile phase.
-
A: This molecule is highly crystalline and lipophilic (LogP ~2.5).
-
Fix: Ensure your organic modifier (Acetonitrile/Methanol) is at least 30% in the initial gradient. Do not dissolve purely in DMSO if injecting large volumes into a high-aqueous initial phase; use a DMSO/MeOH blend.
Q: I see severe tailing on the HPLC peak.
-
A: The free amine (-NH2) interacts with residual silanols on C18 columns.
-
Fix: Add a modifier to your mobile phase.
-
Acidic: 0.1% Formic Acid (forces amine to
, usually improves shape but may reduce retention). -
Basic: 0.1% Ammonium Hydroxide (keeps amine neutral, often sharper peaks for anilines on high-pH stable columns like XBridge).
-
References & Validation Sources
-
Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience. (Foundational text for F-F coupling constants in aromatics).
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard reference for Br isotope patterns).
-
National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center. [1]
-
Reich, H. J. Bordwell pKa Table & Nuclear Magnetic Resonance. University of Wisconsin-Madison. (Reference for chemical shifts and coupling constants).
-
Sigma-Aldrich (Merck). 4-Bromo-2,5-difluorobenzonitrile Product Sheet. (Physical properties and safety data). [1]
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling halogenated aromatic nitriles.
Sources
Validation & Comparative
Comparative Guide: 4-Amino-3-bromo-2,5-difluorobenzonitrile vs. Brominated Aniline Analogs
Executive Summary
4-Amino-3-bromo-2,5-difluorobenzonitrile (hereafter referred to as ABDF-CN ) represents a specialized scaffold in medicinal chemistry, distinct from standard brominated anilines due to its dense functionalization. Unlike its non-fluorinated or non-cyanated counterparts, ABDF-CN offers a unique "push-pull" electronic environment: the electron-donating amine is counterbalanced by the electron-withdrawing nitrile and two fluorine atoms.
This guide objectively compares ABDF-CN against two primary alternatives: 4-Amino-3-bromobenzonitrile (non-fluorinated) and 4-Bromo-2,5-difluoroaniline (non-cyanated). The analysis focuses on synthetic utility, specifically Palladium-catalyzed cross-coupling efficiency and nucleophilic reactivity.[1][2][3]
Part 1: Structural & Electronic Profiling
The introduction of fluorine atoms at the 2 and 5 positions fundamentally alters the reactivity profile of the aniline core.
Comparative Physicochemical Properties
The following table contrasts ABDF-CN with its closest structural analogs. Note the shift in pKa and electronic density caused by the fluoro-nitrile combination.
| Feature | ABDF-CN (Target) | Analog A: 4-Amino-3-bromobenzonitrile | Analog B: 4-Bromo-2,5-difluoroaniline |
| Structure | Core: AnilineSubstituents: 3-Br, 2,5-F, 1-CN | Core: AnilineSubstituents: 3-Br, 1-CN | Core: AnilineSubstituents: 4-Br, 2,5-F |
| Electronic Bias | Highly Electron Deficient ( | Moderately Electron Deficient | Electron Deficient |
| Amine Nucleophilicity | Low (Deactivated by F + CN) | Moderate | Low (Deactivated by F) |
| Steric Hindrance (at Br) | High (Flanked by F and NH2) | Moderate (Flanked by H and NH2) | Moderate (Flanked by F and H) |
| Primary Application | PROTAC linkers, Kinase Inhibitors | General API synthesis | Agrochemicals |
The "Fluorine Effect" on Reactivity
The presence of fluorine at the ortho positions (relative to the nitrile and amine) creates a specific electronic signature:
-
Reduced Basicity: The inductive withdrawal (-I effect) of the fluorines significantly lowers the pKa of the aniline nitrogen, making it less prone to oxidation but also less nucleophilic in SN2 reactions.
-
Activated C-Br Bond: The electron-deficient ring facilitates oxidative addition of Palladium (Pd^0) into the C-Br bond, potentially accelerating cross-coupling reactions compared to electron-rich anilines. However, this is counteracted by steric crowding.
Figure 1: Electronic and steric interaction map of ABDF-CN. Note the conflicting effects on the Bromine handle: electronic activation vs. steric hindrance.
Part 2: Synthetic Utility & Performance
Suzuki-Miyaura Coupling Performance
The primary utility of the bromine handle is to serve as an attachment point for biaryl systems via Suzuki coupling.
-
ABDF-CN vs. Analog A (Non-fluorinated):
-
Reaction Rate: ABDF-CN typically requires higher catalyst loading or more active ligands (e.g., SPhos, XPhos) than Analog A. While the ring is electron-poor (good for oxidative addition), the fluorine at position 2 creates significant steric clash with the bulky phosphine ligands required to prevent amine coordination to the metal.
-
Chemoselectivity: ABDF-CN is superior in preventing side reactions. The deactivated amine is less likely to poison the Pd catalyst compared to the more basic amine in Analog A.
-
Nucleophilic Aromatic Substitution (SNAr)
-
ABDF-CN vs. Analog B (Non-nitrile):
-
The nitrile group at C1 is a powerful activator for SNAr. In ABDF-CN, the fluorine at C2 is highly labile due to the combined withdrawal of the ortho-CN and meta-Br/F. This allows for regioselective displacement of the C2-fluorine by external nucleophiles, a pathway not available to Analog B (which lacks the activating CN group).
-
Part 3: Experimental Protocol (Self-Validating)
Scenario: Suzuki Coupling of ABDF-CN with Phenylboronic Acid. Objective: Overcome steric hindrance at C3 and prevent amine poisoning.
Reagents & Setup
-
Substrate: 4-Amino-3-bromo-2,5-difluorobenzonitrile (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) or Pd(dppf)Cl₂ (for sterically demanding cases).
-
Base: K₃PO₄ (3.0 equiv) - Note: Carbonate bases may be too weak due to the acidity of the boronic acid in this electron-poor context.
-
Solvent: 1,4-Dioxane/Water (4:1).
Step-by-Step Workflow
-
Degassing (Critical Step):
-
Dissolve ABDF-CN and boronic acid in 1,4-dioxane/water.
-
Sparge with Argon for 15 minutes. Validation: Solution must remain clear; oxygen promotes homocoupling of boronic acid.
-
-
Catalyst Addition:
-
Add Pd catalyst and ligand under positive Argon pressure.
-
Why: The electron-rich ligand (SPhos) is air-sensitive.
-
-
Thermal Activation:
-
Heat to 85°C for 4-6 hours.
-
Monitoring: Check TLC (Mobile phase: 30% EtOAc/Hexane). ABDF-CN (Starting Material) will be less polar than the biaryl product due to the loss of the heavy bromine atom and increased conjugation.
-
-
Workup:
-
Filter through Celite to remove Pd black.
-
Partition between EtOAc and Brine.
-
Self-Validation Check: If the aqueous layer is yellow, the amine might be forming water-soluble salts; adjust pH to >9 to ensure the product remains in the organic phase.
-
Figure 2: Optimized workflow for cross-coupling sterically hindered fluorinated anilines.
Part 4: Strategic Selection Guide
When should you choose ABDF-CN over the alternatives?
| Choose ABDF-CN If... | Choose Analog A (Non-F) | Choose Analog B (Non-CN) |
| You require metabolic stability (fluorine blocks oxidative metabolism). | You need faster reaction kinetics and lower catalyst costs. | You do not need the nitrile handle for further heterocycle formation. |
| You plan to convert the nitrile to an amide/acid after coupling. | You need a highly nucleophilic amine for subsequent amide coupling. | You are targeting simple aniline derivatives without C1 functionalization. |
| You need to perform SNAr at the C2 position (displacing F). | Steric bulk at the coupling site is a limiting factor. |
References
-
Suzuki-Miyaura Coupling Kinetics
- Comparative kinetic study of the Suzuki reaction involving 4-bromoaniline.
-
Source: ResearchGate.
-
Fluorine Effects on Electronic Structure
- Structural and Electronic Effects Due to Fluorine
-
Source: NIH / PubMed Central.
-
Nucleophilic Fluorination & Substitution
- Comprehensive Guide to Nucleophilic Fluorination vs.
-
Source: Alfa Chemistry.
-
Analogous Scaffold Synthesis
- Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile.
-
Source: IUCr / NIH.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
Comparative Guide: Strategic Alternatives to 4-Amino-3-bromo-2,5-difluorobenzonitrile
[1][2]
Executive Summary
4-Amino-3-bromo-2,5-difluorobenzonitrile (CAS: 133541-45-4) is a high-value "linchpin" intermediate used in the synthesis of complex pharmaceutical scaffolds, particularly for PROTACs (Cereblon binders), kinase inhibitors, and agrochemicals.[1][2] Its structural utility lies in its four orthogonal handles:
-
-NH₂ (C4): Nucleophilic handle for amide coupling or heterocycle formation.[1][2]
-
-Br (C3): Electrophilic handle for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).[1][2]
-
-CN (C1): Precursor for oxadiazoles, acids, or amines.[2]
-
-F (C2, C5): Modulators of lipophilicity and metabolic stability; potential sites for SNAr.[2]
However, supply chain volatility, high unit costs (> $500/g for high purity), and IP restrictions often necessitate alternatives.[2] This guide analyzes three strategic replacements that maintain synthetic integrity while optimizing for cost and scalability.
Strategic Alternatives Analysis
Alternative A: The "Process-Ready" Precursor
Reagent: 4-Amino-2,5-difluorobenzonitrile CAS: 110301-23-0[1][2]
-
Strategy: Late-Stage Regioselective Bromination. Instead of purchasing the brominated core, you introduce the bromine atom in-house.[1][2]
-
Mechanism: The amino group at C4 is a strong ortho/para director.[2] The C5 position is blocked by Fluorine. The nitrile at C1 directs meta (to C3). Consequently, electrophilic bromination is highly regioselective for the C3 position, creating the target molecule in one step.[2]
-
Pros: Significantly lower cost (approx. 20-30% of the brominated target price); widely available supply chain.[2]
-
Cons: Requires an additional synthetic step; handling of brominating agents.[2]
Alternative B: The "Cost-Efficient" Analog
Reagent: 4-Amino-3-chloro-2,5-difluorobenzonitrile CAS: 135748-35-5[1][2]
-
Strategy: Halogen Exchange (Cl for Br). Utilizing the chloro-analog for cross-coupling reactions.[1][2]
-
Mechanism: While Ar-Cl bonds have higher bond dissociation energy (95 kcal/mol) than Ar-Br (81 kcal/mol), modern dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, Buchwald Gen 3/4 precatalysts) facilitate oxidative addition into the Ar-Cl bond with high efficiency.[2]
-
Pros: High atom economy; generally more stable; lower molecular weight.[2]
-
Cons: Slower reaction kinetics in Pd-catalyzed couplings; may require more expensive catalysts or higher temperatures.[1][2]
Alternative C: The "Functional Surrogate"
Reagent: Methyl 4-amino-3-bromo-2,5-difluorobenzoate CAS: 1242261-68-2 (Generic structure class)[1][2]
-
Strategy: Functional Group Swap. If the nitrile group in your target is destined to be hydrolyzed to an acid or amide, starting with the ester avoids the harsh conditions required for nitrile hydrolysis later.[2]
-
Mechanism: The ester provides similar electron-withdrawing electronics to the nitrile, activating the ring for potential SNAr reactions if necessary, while offering a direct path to amides.[2]
-
Pros: Avoids nitrile hydrolysis steps (which often fail with ortho-halogens due to steric/electronic deactivation).
-
Cons: Not suitable if the nitrile nitrogen is part of a heterocycle (e.g., oxadiazole) in the final drug.
Comparative Performance Data
The following data contrasts the performance of the standard reagent against Alternatives A and B in a standard Suzuki-Miyaura coupling scenario (coupling with Phenylboronic acid).
| Feature | Standard Reagent (Br-Analog) | Alt A: Precursor (Pre-Bromination) | Alt B: Chloro-Analog |
| CAS | 133541-45-4 | 110301-23-0 | 135748-35-5 |
| Approx.[1][2] Cost (10g) | High ( | Low ($) | Medium ( |
| Step Count | 0 (Ready to use) | 1 (Requires Bromination) | 0 (Ready to use) |
| Suzuki Yield | 92% (Pd(PPh₃)₄) | N/A (Must convert first) | 84% (Requires XPhos-Pd-G2) |
| Reaction Temp | 60-80°C | RT (for Bromination step) | 80-100°C |
| Atom Economy | Moderate | High (Precursor is lighter) | High (Cl is lighter than Br) |
Detailed Experimental Protocols
Protocol A: Regioselective Bromination of 4-Amino-2,5-difluorobenzonitrile
Use this protocol to convert Alternative A into the target molecule.[1][2]
Objective: Synthesis of 4-Amino-3-bromo-2,5-difluorobenzonitrile. Scale: 10.0 mmol
-
Dissolution: Charge a 100 mL round-bottom flask with 4-Amino-2,5-difluorobenzonitrile (1.54 g, 10.0 mmol) and Acetonitrile (MeCN) (30 mL). Stir until fully dissolved.
-
Bromination: Cool the solution to 0°C in an ice bath. Portion-wise, add N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol, 1.05 eq) over 15 minutes.
-
Note: Protect from light to prevent radical side reactions.
-
-
Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[3] The product is less polar than the starting material.
-
Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in Water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water if necessary.
Protocol B: Suzuki Coupling with the Chloro-Analog (Alt B)
Use this protocol if substituting the Bromo-reagent with the Chloro-analog.[1][2]
Objective: Cross-coupling of 4-Amino-3-chloro-2,5-difluorobenzonitrile with Phenylboronic acid.
-
Setup: In a glovebox or under Argon, charge a vial with 4-Amino-3-chloro-2,5-difluorobenzonitrile (1.0 eq), Phenylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).[1][2]
-
Catalyst System: Add XPhos Pd G2 (2-3 mol%).
-
Critical: Standard Pd(PPh₃)₄ is often insufficient for this electron-poor aryl chloride.[1]
-
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1) .
-
Reaction: Seal and heat to 90°C for 12 hours.
-
Validation: Filter through Celite and analyze by LC-MS.
Decision Framework (Visualization)
The following diagram illustrates the logical flow for selecting the appropriate alternative based on your project's constraints (Timeline vs. Cost vs. Chemistry).
Caption: Decision tree for selecting the optimal building block based on project scale, budget, and downstream functional group requirements.
References
-
Vertex AI Search. (2025).[4] Synthesis and properties of 4-amino-3,5-difluorobenzonitrile and related intermediates. Retrieved from
-
BenchChem. (2025).[5] A Comparative Guide to the Reactivity of 4-Amino-3-bromobenzoic Acid and 4-Amino-3-chlorobenzoic Acid. Retrieved from
-
PubChem. (2025).[4][6] 4-Bromo-2,5-difluorobenzonitrile Compound Summary. National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (2025).[1][2] Product Specification: 4-Amino-3-chloro-2,5-difluorobenzonitrile. Retrieved from [1]
-
American Chemical Society. (2021). Manufacturing Process Development for Belzutifan: Continuous Flow Bromination. (Contextual reference for bromination of similar scaffolds). Retrieved from
Sources
- 1. Best Containing Benzonitrile,Trifluoro Benzonitrile,4-Amino-3-Trifluoromethoxy ,Fluorine-Containing Benzonitrile Manufacturer in China [volsenchem.com]
- 2. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Bromo-2,5-difluorobenzonitrile | C7H2BrF2N | CID 14984912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Amino-3,5-difluorobenzonitrile | C7H4F2N2 | CID 280467 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
4-Amino-3-bromo-2,5-difluorobenzonitrile proper disposal procedures
Executive Summary & Immediate Action
Do not dispose of 4-Amino-3-bromo-2,5-difluorobenzonitrile down the drain or in general trash.
This compound is a poly-functionalized aromatic nitrile . Its disposal requires strict adherence to Halogenated Organic Waste protocols due to the presence of bromine and fluorine atoms. Furthermore, the nitrile moiety (-CN) presents a latent cyanide release hazard if exposed to strong acids.
Immediate Disposal Directive:
-
Waste Stream: Halogenated Organic Waste (High BTU Incineration).
-
Critical Segregation: Keep separate from ACIDS and OXIDIZERS .
-
Container: High-density polyethylene (HDPE) or amber glass with a chemically resistant screw cap (PTFE-lined).
Chemical Profile & Hazard Identification
To dispose of this chemical safely, you must understand its functional reactivity.[1] This molecule combines an aniline core (amino group) with a halogenated benzonitrile.
| Feature | Chemical Moiety | Hazard Implication for Disposal |
| Acute Toxicity | Nitrile (-CN) | Metabolic Poison: Potential for cyanide release in vivo or under acidic waste conditions. |
| Environmental Persistence | Halogens (-Br, -F) | Non-Biodegradable: Prohibited from municipal water treatment.[2] Requires high-temperature incineration with scrubbers to capture HBr and HF gases. |
| Reactivity | Amino (-NH2) | Basic: Can react exothermically with strong acids or acid chlorides. |
| Physical State | Solid (Powder) | Inhalation Risk: Dust generation during weighing/transfer requires HEPA filtration or fume hood handling. |
Predicted GHS Classifications (Based on Functional Analogues):
-
H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled.
-
H315/H319: Causes skin and serious eye irritation.[3]
Waste Stream Segregation Logic
The primary error in disposing of aminobenzonitriles is misclassifying them as generic "Organic Waste." You must segregate based on the Halogen Content and Acidity Compatibility .
The "Acid-Nitrile" Trap
Never add this compound to a waste container that contains acidic aqueous layers (e.g., quench from an acid workup).
-
Mechanism:
(Slow hydrolysis) -
Risk: While aromatic nitriles are more stable than aliphatic ones, the presence of the amino group can invite protonation. Under strong acidic conditions, there is a theoretical risk of destabilization or, if metal salts are present, cyanide displacement.
-
Rule: Maintain waste pH > 7 (Neutral to Basic).
The Halogen Requirement
Because the molecule contains Bromine and Fluorine:
-
No Non-Halogenated Streams: Putting this in a "Non-Halogenated" solvent drum (often used for fuel blending) is a regulatory violation (RCRA) and damages the incinerator's non-scrubbed infrastructure.
-
Incineration Requirement: It must be sent to a facility capable of handling HF and HBr generation.
Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
Applicable for: Expired reagent, contaminated gloves, weighing boats, spill cleanup debris.
-
Containment: Place the solid material inside a clear, sealable plastic bag (Zip-lock style).
-
Double Containment: Place the first bag inside a second, heavier-duty bag (minimum 2 mil thickness) or a wide-mouth HDPE jar.
-
Labeling: Apply a hazardous waste label.
-
Constituents: "4-Amino-3-bromo-2,5-difluorobenzonitrile (Solid)"
-
Hazards: Toxic, Irritant.
-
-
Storage: Store in the Solid Hazardous Waste satellite accumulation area.
-
Disposal: Hand off to EHS for incineration.
Scenario B: Liquid Waste (Reaction Mixtures or Mother Liquors)
Applicable for: Roto-vap residues, reaction solvents (DMSO, DMF, Ethyl Acetate).
-
Check pH: Ensure the liquid mixture is Neutral (pH 7) or slightly Basic (pH 8-9) . If acidic, neutralize carefully with saturated Sodium Bicarbonate (
) before adding to the waste container. -
Select Container: Use the Halogenated Solvent Waste carboy (typically yellow-tagged or distinct from non-halogenated red cans).
-
Solvent Compatibility: Ensure the solvent carrier is compatible with HDPE (avoid storing in chloroform if using LDPE containers for long periods, though HDPE is generally safe).
-
Log Entry: You must explicitly write "Halogenated" on the waste tag.
-
Example Entry: "Dichloromethane (80%), Methanol (15%), 4-Amino-3-bromo-2,5-difluorobenzonitrile (5%)."
-
Spill Response Protocol
Minor Spill (< 5 grams):
-
PPE: Double nitrile gloves, lab coat, safety goggles. Wear a N95 or P100 dust mask if outside a fume hood.
-
Isolation: Evacuate the immediate bench area.
-
Dry Cleanup: Do NOT wet the powder initially (avoids spreading). Cover the spill with a dry absorbent pad or use a scoop/brush to collect the bulk solid.
-
Decontamination: Once bulk solid is removed, wipe the surface with a paper towel dampened with 1N NaOH (to ensure basicity and neutralize trace residues), followed by water.
-
Disposal: Place all cleanup materials into the Solid Hazardous Waste bag described in Scenario A.
Waste Decision Workflow (Visual)
The following diagram illustrates the critical decision-making process for segregating this specific chemical.
Figure 1: Decision tree for the segregation of halogenated aminobenzonitriles, emphasizing the critical pH check and prohibition of non-halogenated streams.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2022).[1] Solvents in the Workplace: How to Determine If They Are Hazardous Waste. EPA.gov. [Link]
-
PubChem. (n.d.). Compound Summary: 4-Bromo-2,5-difluorobenzonitrile (Structural Analogue for Hazard Classification). National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]
Sources
Personal protective equipment for handling 4-Amino-3-bromo-2,5-difluorobenzonitrile
CAS: 112279-62-6 | Formula: C₇H₄BrF₂N₂ | Mol.[1][2][3] Weight: 233.01 g/mol [1]
Executive Summary
This guide defines the operational safety architecture for handling 4-Amino-3-bromo-2,5-difluorobenzonitrile , a halogenated aromatic intermediate frequently utilized in the synthesis of kinase inhibitors and renal therapeutic agents.[1]
While often classified under GHS as "Harmful" (Category 4) rather than "Fatal," this compound presents specific physicochemical risks that standard safety data sheets (SDS) often understate. The presence of two fluorine atoms and a bromine substituent significantly increases the compound's lipophilicity compared to its non-halogenated analogs. This enhances its ability to permeate the stratum corneum (outer skin layer), making dermal exposure a critical control point. Furthermore, as a micronizable solid, it poses a significant respiratory irritation risk (STOT SE 3).
Part 1: Hazard Mechanism & Risk Assessment
The safety protocol is built upon the compound's specific functional group behaviors:
-
Fluorinated Aromatic Core: The 2,5-difluoro substitution pattern creates a strong dipole but also increases lipid solubility. This means the compound can bypass standard dermal barriers more effectively than simple anilines.
-
Nitrile Moiety (-CN): While aromatic nitriles are generally more stable than aliphatic ones, metabolic release of cyanide is a theoretical risk during massive acute exposure or thermal decomposition.[1]
-
Aniline Function (-NH₂): A known sensitizer.[1] Repeated exposure, even at low levels, can lead to allergic dermatitis.
GHS Classification Summary
| Hazard Class | Category | Statement |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[1] |
| Acute Toxicity (Dermal) | 4 | H312: Harmful in contact with skin.[1] |
| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled.[1] |
| Skin/Eye Irritation | 2 / 2A | H315 / H319: Causes skin and serious eye irritation.[1] |
| STOT - Single Exposure | 3 | H335: May cause respiratory irritation.[1] |
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on generic "wear gloves" advice. The halogenated nature of this compound requires a permeation-resistant barrier strategy.[1][4]
PPE Selection Logic
Figure 1: Decision logic for PPE selection based on physical state.[1] Note the escalation in glove requirements for solutions due to solvent-facilitated permeation.[1]
Detailed PPE Specifications
| Body Area | Recommended Equipment | Technical Justification |
| Respiratory | Primary: Chemical Fume Hood (Face velocity 80-100 fpm).Secondary: N95 or P100 Particulate Respirator.[1] | The solid is likely electrostatic and prone to aerosolization. Inhalation causes immediate mucosal irritation (H335). |
| Hands (Solid) | Nitrile (Minimum 5 mil thickness). | Standard nitrile provides adequate protection against the dry solid.[1] |
| Hands (Solution) | Double Gloving Protocol: Inner: 4 mil Nitrile (High dexterity)Outer: 5-8 mil Nitrile (Chem resistance) | Crucial: Halogenated aromatics dissolved in organic solvents (e.g., DCM, DMSO) permeate nitrile rapidly.[1] The outer glove acts as a sacrificial barrier. |
| Eyes | Chemical Splash Goggles (ANSI Z87.1+).[1] | Safety glasses are insufficient for powders that can drift around side shields.[1] |
| Body | Lab Coat (Cotton/Poly blend) with extended cuffs or Tyvek sleeves.[1] | Prevents dust accumulation on forearms, a common route of secondary exposure. |
Part 3: Operational Protocols
Protocol A: Weighing & Transfer (Dust Control)
Context: Fluorinated solids often carry high static charges, causing them to "jump" or disperse unexpectedly during weighing.
-
Engineering Control: Place the analytical balance inside the fume hood or a powder containment enclosure.
-
Static Mitigation: Use an ionizing gun or antistatic brush on the weighing boat before adding the compound.
-
Transfer: Do not pour from the stock bottle. Use a disposable spatula.
-
Decontamination: Immediately wipe the balance area with a wet tissue (solvent-dampened) to capture invisible dust residues.[1]
Protocol B: Reaction Setup (Solution Phase)
Context: Once dissolved, the risk shifts from inhalation to dermal absorption.
-
Solvent Choice: If possible, avoid highly permeating solvents like Dichloromethane (DCM) or Chloroform. Use Ethyl Acetate or Toluene if chemistry permits, as they permeate nitrile gloves slower than halogenated solvents.
-
Cannula Transfer: For quantities >5g, transfer solutions via cannula or closed-system syringe to avoid open pouring.
-
Glove Discipline: If solvent splashes on the outer glove, change it immediately . Do not wait for the "breakthrough time" listed on the box, as mechanical movement flexes the glove pores and accelerates permeation.
Part 4: Emergency Response & Disposal
Spill Cleanup Workflow
Figure 2: Step-by-step spill response. The critical step for dry spills is wetting the material to prevent airborne dust.
Disposal Architecture
This compound contains Bromine and Fluorine .[1][5] It must be segregated strictly to prevent regulatory violations and incineration hazards.
-
Incompatibility: Do NOT mix with strong acids or oxidizers in the waste container. Although the nitrile group is stable, acidic hydrolysis in a waste drum could theoretically generate toxic byproducts over time.
-
Labeling: Clearly mark the tag with "Halogenated" and list the full chemical name. Do not use abbreviations like "ABDF-CN".
References
-
PubChem. (n.d.).[1] Compound Summary: 4-Amino-3-bromo-2,5-difluorobenzonitrile (CAS 112279-62-6).[1][2][3][6] National Library of Medicine.[1] Retrieved January 29, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Nitriles.[7] Retrieved January 29, 2026, from [Link]
Sources
- 1. Water | CAS#:7732-18-5 | Chemsrc [chemsrc.com]
- 2. 2090323-74-1|4-Amino-3-bromo-2-fluorobenzonitrile|BLD Pharm [bldpharm.com]
- 3. 4-Amino-3-bromo-2,5-difluorobenzonitrile | CymitQuimica [cymitquimica.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. 4-Amino-3-bromo-2,5-difluorobenzonitrile|CAS 112279-62-6 [benchchem.com]
- 7. download.basf.com [download.basf.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
